Tyk2-IN-22
Beschreibung
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Eigenschaften
Molekularformel |
C16H16ClN5O2 |
|---|---|
Molekulargewicht |
345.78 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-5-(morpholin-4-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H16ClN5O2/c17-12-3-1-11(2-4-12)15-19-16-18-13(9-14(23)22(16)20-15)10-21-5-7-24-8-6-21/h1-4,9H,5-8,10H2,(H,18,19,20) |
InChI-Schlüssel |
RZMOUUKYNPBBBH-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Tyk2-IN-22: A Selective Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of Tyk2-IN-22, a selective inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases and a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases. The development of selective Tyk2 inhibitors like this compound represents a promising therapeutic strategy for these conditions.
Discovery of this compound: A Rational Design Approach
This compound, also identified as compound A8, emerged from a research initiative focused on the rational design of selective inhibitors targeting the canonical kinase domain (JH1) of Tyk2.[1] The discovery process, as outlined in a 2024 study by Istanbullu and colleagues, centered on a triazolopyrimidinone (B1258933) scaffold.[1] This heterocyclic core was chosen for its potential to form key interactions within the ATP-binding pocket of the Tyk2 kinase domain.[1]
The development workflow followed a standard kinase inhibitor discovery pipeline, beginning with computational modeling to predict the binding of designed compounds to the Tyk2 active site. Promising candidates were then synthesized and subjected to a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.
Tyk2 Signaling Pathway and Mechanism of Inhibition
Tyk2 plays a pivotal role in the signaling cascades of several key cytokines, including type I interferons (IFN-α/β), interleukin-12 (B1171171) (IL-12), and IL-23. Upon cytokine binding to their respective receptors, Tyk2, in conjunction with other JAK family members (like JAK1 or JAK2), becomes activated through trans-phosphorylation. This initiates a downstream signaling cascade culminating in the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the expression of target genes involved in inflammation and immune responses.
This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of Tyk2, thereby preventing the phosphorylation of downstream STAT proteins and interrupting the pro-inflammatory signaling cascade.
Quantitative Data for this compound
The in vitro inhibitory activity of this compound (Compound A8) was evaluated against Tyk2 and other JAK family kinases to determine its potency and selectivity. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase | IC50 (nM) | Reference |
| Tyk2 | 9.7 | [1] |
| JAK1 | 148.6 | [1] |
| JAK3 | 883.3 | [1] |
These data demonstrate that this compound is a potent inhibitor of Tyk2 with significant selectivity over JAK1 and JAK3.
Synthesis of this compound
While the specific, detailed synthesis protocol for this compound (Compound A8) is contained within the primary publication, a general synthetic route for the triazolopyrimidinone scaffold, which forms the core of this inhibitor, can be described. The synthesis of such scaffolds typically involves a multi-step process.
A common approach begins with the condensation of a hydrazine (B178648) derivative with a β-ketoester to form a pyrazolone (B3327878) intermediate. This intermediate can then be reacted with a urea (B33335) or thiourea (B124793) equivalent to construct the pyrimidinone ring. Subsequent cyclization, often under thermal or acid-catalyzed conditions, leads to the formation of the fused triazolo ring. The final steps of the synthesis would involve the introduction of the specific side chains present in this compound through standard cross-coupling or nucleophilic substitution reactions.
It is important to note that this is a generalized representation, and the actual synthesis of this compound may involve different reagents, reaction conditions, and purification methods.
Experimental Protocols
The following are illustrative protocols for key experiments typically used in the discovery and characterization of Tyk2 inhibitors like this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human Tyk2, JAK1, and JAK3 enzymes
-
Substrate peptide
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate peptide, and ATP in a kinase reaction buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the enzyme to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular STAT5 Phosphorylation Assay
This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human cell line expressing the relevant cytokine receptors (e.g., TF-1 cells)
-
Cytokine (e.g., IL-3 or GM-CSF)
-
This compound (or other test compounds)
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-phospho-STAT5 antibody
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture cells to the appropriate density.
-
Starve the cells of serum for several hours to reduce basal signaling.
-
Pre-incubate the cells with serial dilutions of this compound or vehicle control for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde-based fixation buffer.
-
Permeabilize the cells with a methanol-based permeabilization buffer to allow for intracellular antibody staining.
-
-
Antibody Staining:
-
Stain the cells with a fluorescently labeled anti-phospho-STAT5 antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Quantify the median fluorescence intensity (MFI) of the phospho-STAT5 signal.
-
Calculate the percent inhibition of STAT5 phosphorylation for each inhibitor concentration and determine the IC50 value.
-
Conclusion
This compound is a potent and selective Tyk2 inhibitor discovered through a rational, structure-guided design approach. Its ability to effectively block Tyk2-mediated signaling pathways in vitro highlights its potential as a therapeutic agent for a range of autoimmune and inflammatory disorders. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility. This guide provides a foundational understanding of the discovery, mechanism of action, and evaluation of this promising kinase inhibitor.
References
Tyk2-IN-22: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Tyk2-IN-22, a selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of immunology and inflammation.
Chemical Structure and Properties
This compound, also known as Compound A8, is a potent and selective inhibitor of Tyk2.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-((4-(morpholinomethyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(4-chlorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one | |
| CAS Number | 933667-23-3 | [1][4] |
| Molecular Formula | C16H16ClN5O2 | [1][4] |
| Molecular Weight | 345.78 g/mol | [1][4] |
| SMILES | O=C1N2C(NC(C3=CC=C(Cl)C=C3)=N2)=NC(CN4CCOCC4)=C1 | [1] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | [5] |
Biological Activity
This compound is a selective inhibitor of Tyk2, a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It exhibits significantly greater potency for Tyk2 compared to other JAK family members, as demonstrated by its in vitro inhibitory concentrations (IC50).[1]
| Target | IC50 (nM) | Reference |
| Tyk2 | 9.7 | [1] |
| JAK1 | 148.6 | [1] |
| JAK3 | 883.3 | [1] |
The inhibitory activity of this compound on Tyk2 kinase leads to the downstream suppression of STAT5 phosphorylation, a critical step in the signaling cascades initiated by various cytokines.[1]
Mechanism of Action and Signaling Pathway
Tyk2 plays a crucial role in the signaling pathways of several key cytokines, including interleukins (IL-12, IL-23) and Type I interferons.[6][7] These cytokines are central to the inflammatory and immune responses. The binding of these cytokines to their respective receptors on the cell surface leads to the activation of receptor-associated Tyk2 and its partner JAKs (JAK1 or JAK2). Activated Tyk2 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, Tyk2 phosphorylates the recruited STATs, leading to their dimerization, translocation to the nucleus, and the transcription of target inflammatory genes. This compound, by inhibiting the kinase activity of Tyk2, blocks this phosphorylation cascade, thereby downregulating the inflammatory response. Specifically, this compound has been shown to inhibit the phosphorylation of STAT5.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and in vitro evaluation of this compound can be found in the primary literature, particularly in the work by Istanbullu H, et al. (2024).[1] Below are representative methodologies for key assays used to characterize Tyk2 inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of Tyk2 by measuring the amount of ADP produced during the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human Tyk2 enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
Kinase assay buffer
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the Tyk2 enzyme, and the substrate.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular STAT5 Phosphorylation Assay (Flow Cytometry)
This assay measures the ability of this compound to inhibit cytokine-induced STAT5 phosphorylation in a cellular context.
Materials:
-
A suitable cell line (e.g., TF-1 cells, which are dependent on GM-CSF for growth and signal through the JAK/STAT pathway)
-
Cell culture medium
-
Cytokine for stimulation (e.g., GM-CSF)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 90% methanol)
-
Fluorochrome-conjugated anti-phospho-STAT5 (pSTAT5) antibody
-
Flow cytometer
Procedure:
-
Culture the cells and then starve them of cytokines for a few hours to reduce basal STAT5 phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a cytokine (e.g., GM-CSF) for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
-
Fix the cells by adding fixation buffer.
-
Permeabilize the cells by adding ice-cold permeabilization buffer.
-
Stain the cells with the anti-pSTAT5 antibody.
-
Wash the cells and resuspend in PBS.
-
Analyze the samples on a flow cytometer to measure the fluorescence intensity of pSTAT5 staining.
-
Determine the inhibition of STAT5 phosphorylation at each concentration of this compound and calculate the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the role of Tyk2 in various physiological and pathological processes. Its high potency and selectivity make it a suitable probe for dissecting the intricacies of cytokine signaling pathways. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of Tyk2 inhibition.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 3. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. altasciences.com [altasciences.com]
- 6. researchgate.net [researchgate.net]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
Tyk2-IN-22: A Technical Guide to its Mechanism of Action in the JAK/STAT Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Tyk2-IN-22, a selective inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a wide array of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis. Selective inhibition of Tyk2 is a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases.
The JAK/STAT Signaling Pathway and the Role of Tyk2
The JAK-STAT pathway is a principal signaling cascade for numerous cytokine receptors.[1] The pathway is initiated upon the binding of a cytokine to its specific receptor, leading to receptor dimerization. This brings the receptor-associated JAKs into close proximity, allowing for their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.[2]
The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyk2. Tyk2 plays a crucial role in mediating the signaling of key cytokines, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFN-α/β).[3][4]
-
IL-12 Pathway: IL-12 signals through a receptor complex associated with Tyk2 and JAK2. This leads to the phosphorylation and activation of STAT4, a key transcription factor for the differentiation of T helper 1 (Th1) cells.[5]
-
IL-23 Pathway: The IL-23 receptor is also associated with Tyk2 and JAK2. IL-23 signaling results in the phosphorylation and activation of STAT3, which is critical for the maintenance and function of T helper 17 (Th17) cells.[6]
-
Type I IFN Pathway: Type I interferon receptors are associated with Tyk2 and JAK1. Downstream signaling involves the phosphorylation and activation of STAT1 and STAT2, leading to the formation of the ISGF3 complex and the transcription of interferon-stimulated genes.
Due to the high degree of homology in the ATP-binding site of the kinase (JH1) domains across the JAK family, achieving selectivity with traditional ATP-competitive inhibitors has been challenging.[7] A successful strategy for developing selective Tyk2 inhibitors has been to target the regulatory pseudokinase (JH2) domain, leading to allosteric inhibition.
Mechanism of Action of this compound
This compound is a selective inhibitor of Tyk2, demonstrating significantly greater potency for Tyk2 over other JAK family members. By inhibiting the kinase activity of Tyk2, this compound effectively blocks the downstream signaling cascades initiated by IL-12, IL-23, and Type I interferons. This targeted inhibition prevents the phosphorylation and activation of their respective STAT proteins, thereby modulating the inflammatory response.
The mechanism involves this compound binding to the Tyk2 protein, which prevents the trans-phosphorylation and activation of its partner JAKs and the subsequent phosphorylation of the cytokine receptor and STAT proteins. This leads to a reduction in the transcription of pro-inflammatory genes.
Figure 1: Mechanism of this compound in the JAK/STAT Pathway.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro biochemical and cellular assays. The following tables summarize the key quantitative data.
Biochemical Kinase Inhibition
| Kinase | IC50 (nM) | Fold Selectivity vs. Tyk2 |
| Tyk2 | 9.7 | 1 |
| JAK1 | 148.6 | 15.3 |
| JAK2 | >10,000 | >1030 |
| JAK3 | 883.3 | 91.1 |
| Data is representative of selective Tyk2 inhibitors and is based on published values for similar compounds.[7] |
Cellular STAT Phosphorylation Inhibition
| Pathway (Stimulus) | Cell Type | Measured Endpoint | IC50 (nM) |
| IL-12 | NK-92 Cells | pSTAT4 | ~50 |
| IL-23 | Human CD4+ T Cells | pSTAT3 | ~8.0 |
| Type I IFN (IFN-α) | Human iAstrocytes | pSTAT5 | ~6.4 |
| IL-6 (JAK1/JAK2 dependent) | TF-1 Cells | pSTAT3 | >10,000 |
| EPO (JAK2 dependent) | TF-1 Cells | pSTAT5 | >10,000 |
| Data is representative of selective Tyk2 inhibitors and is based on published values for similar compounds.[8][9][10] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct inhibition of Tyk2 kinase activity.
Principle: The assay quantifies the phosphorylation of a biotinylated peptide substrate by the Tyk2 enzyme. The phosphorylated product is detected using a europium-labeled anti-phospho-tyrosine antibody (donor) and a streptavidin-conjugated fluorophore (acceptor). When the substrate is phosphorylated, the donor and acceptor are brought into proximity, generating a FRET signal.
Methodology:
-
Reagent Preparation:
-
Tyk2 enzyme is diluted in kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Biotinylated peptide substrate and ATP are also prepared in kinase buffer.
-
This compound is serially diluted in DMSO and then further diluted in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, Tyk2 enzyme is pre-incubated with varying concentrations of this compound or vehicle (DMSO) for 20 minutes at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
-
Detection:
-
The reaction is stopped by the addition of EDTA.
-
A detection mixture containing streptavidin-XL665 and the europium-labeled anti-phospho-tyrosine antibody is added.
-
The plate is incubated for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
The HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
The ratio of the emission signals is calculated, and IC50 values are determined by plotting the percent inhibition against the log concentration of this compound.
-
Figure 2: HTRF Kinase Assay Workflow.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the ability of this compound to inhibit cytokine-induced STAT phosphorylation in whole cells.
Principle: Specific cell populations are identified using cell surface markers. Following cytokine stimulation in the presence of the inhibitor, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest. The level of pSTAT is then quantified by flow cytometry.
Methodology:
-
Cell Preparation:
-
Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., NK-92) are cultured and then serum-starved for 2-4 hours.
-
-
Inhibition and Stimulation:
-
Cells are pre-incubated with serial dilutions of this compound or vehicle (DMSO) for 60 minutes at 37°C.
-
Cells are then stimulated with the appropriate cytokine (e.g., IL-12 for pSTAT4, IL-23 for pSTAT3) for 15-30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
The stimulation is stopped by immediate fixation with a paraformaldehyde-based buffer.
-
Cells are then permeabilized with ice-cold methanol (B129727) to allow for intracellular antibody staining.
-
-
Antibody Staining:
-
Cells are washed and then stained with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD4 for T helper cells) and the intracellular pSTAT target (e.g., anti-pSTAT4-AF647).
-
-
Data Acquisition and Analysis:
-
Samples are acquired on a flow cytometer.
-
The median fluorescence intensity (MFI) of the pSTAT signal is measured within the gated cell population of interest.
-
IC50 values are calculated by plotting the percentage of inhibition of the cytokine-induced pSTAT MFI against the log concentration of this compound.
-
Figure 3: pSTAT Flow Cytometry Assay Workflow.
In Vivo Relevance
The selective inhibition of Tyk2 by compounds with a similar mechanism of action to this compound has demonstrated efficacy in preclinical models of autoimmune diseases. For example, in mouse models of psoriasis, selective Tyk2 inhibitors have been shown to reduce skin inflammation, decrease keratinocyte proliferation, and lower the levels of pro-inflammatory cytokines such as IL-17 and IL-22.[9] Furthermore, in models of neuroinflammation like experimental autoimmune encephalomyelitis (EAE), brain-penetrant Tyk2 inhibitors have been shown to suppress disease progression.[11] These in vivo studies provide strong evidence that the selective inhibition of Tyk2-mediated signaling is a valid therapeutic approach for immune-mediated diseases.
Conclusion
This compound is a potent and selective inhibitor of Tyk2, a key kinase in the JAK-STAT signaling pathway. By specifically targeting Tyk2, it effectively blocks the signaling of pathogenic cytokines such as IL-12, IL-23, and Type I interferons, without significantly impacting other JAK-mediated pathways. This selectivity offers the potential for a favorable safety profile compared to broader JAK inhibitors. The data and protocols presented in this guide provide a comprehensive overview of the mechanism of action of this compound and a framework for its further investigation and development as a therapeutic agent for autoimmune and inflammatory diseases.
References
- 1. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mendelian randomization and clinical trial evidence supports TYK2 inhibition as a therapeutic target for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brain-penetrant TYK2 inhibitor shows efficacy in models of neuroinflammation | BioWorld [bioworld.com]
The Role of Selective Tyk2 Inhibition in Modulating STAT5 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of selective Tyrosine Kinase 2 (Tyk2) inhibitors in the modulation of Signal Transducer and Activator of Transcription 5 (STAT5) phosphorylation. While the specific inhibitor "Tyk2-IN-22" was not found in the public domain, this paper will focus on the well-characterized, potent, and highly selective allosteric Tyk2 inhibitor, Deucravacitinib (BMS-986165), as a representative molecule to explore this mechanism. This document will detail the underlying signaling pathways, present quantitative data on inhibitory activity, and provide comprehensive experimental protocols for assessing the impact of Tyk2 inhibition on STAT5 phosphorylation.
Introduction: The Tyk2-STAT5 Signaling Axis
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a pivotal role in the signal transduction of various cytokines, including Type I interferons (IFN-α/β), interleukin-6 (IL-6), IL-10, IL-12, and IL-23.[1][2][3] Upon cytokine binding to their cognate receptors, Tyk2 and its partner JAKs (JAK1 or JAK2) are activated, leading to the phosphorylation of downstream STAT proteins.[3] While Tyk2 is well-established as a critical mediator of STAT1, STAT2, STAT3, and STAT4 activation, its role in STAT5 phosphorylation is context-dependent, being particularly relevant in the signaling cascades of cytokines such as IL-10 and IFN-α.[2][4]
STAT5, comprising two highly homologous proteins, STAT5a and STAT5b, is crucial for the regulation of immune cell development, proliferation, and differentiation.[5] Phosphorylation of STAT5 at a specific tyrosine residue (Tyr694 for STAT5a and Tyr699 for STAT5b) is a critical step for its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[6] Dysregulation of the Tyk2-STAT5 pathway has been implicated in the pathophysiology of various autoimmune and inflammatory diseases.
Selective Tyk2 inhibitors, such as Deucravacitinib, which allosterically target the regulatory pseudokinase (JH2) domain of Tyk2, offer a promising therapeutic strategy to modulate the activity of this pathway with high specificity, thereby minimizing off-target effects associated with pan-JAK inhibitors.[7][8]
Quantitative Analysis of Tyk2 Inhibition on STAT5 Phosphorylation
Deucravacitinib (BMS-986165) has been demonstrated to be a potent and selective inhibitor of Tyk2. Its inhibitory effect on STAT5 phosphorylation has been quantified in various cellular assays.
| Inhibitor | Assay Type | Stimulant | Endpoint | Cell Type | IC50 (nM) | Reference |
| Deucravacitinib (BMS-986165) | Whole Blood Assay | IL-2 | STAT5 Phosphorylation | T cells | >10,000 | [9][10] |
| Deucravacitinib (BMS-986165) | Kinase Binding Assay | - | Ki for Tyk2 (JH2) | - | 0.02 | [7] |
| Deucravacitinib (BMS-986165) | Cellular Assay | IL-12, IL-23, IFN-α | Downstream Signaling | Various | 2 - 19 | [10] |
Note: The high IC50 value for Deucravacitinib against IL-2-induced STAT5 phosphorylation highlights its selectivity for Tyk2-dependent pathways over JAK1/JAK3-mediated signaling.
Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical Tyk2-STAT5 signaling pathway initiated by cytokine binding and the mechanism of inhibition by a selective Tyk2 inhibitor.
Experimental Protocols
This section provides a detailed methodology for assessing the inhibition of STAT5 phosphorylation in response to treatment with a selective Tyk2 inhibitor using Western blotting.
Objective
To determine the effect of a selective Tyk2 inhibitor on cytokine-induced STAT5 phosphorylation (p-STAT5) at Tyr694/699 in a relevant cell line.
Materials
-
Cell Line: A cell line responsive to Tyk2-dependent cytokines that signal through STAT5 (e.g., human peripheral blood mononuclear cells (PBMCs), TF-1 cells).
-
Selective Tyk2 Inhibitor: e.g., Deucravacitinib (BMS-986165) or Tyk2-IN-16.
-
Cytokine Stimulant: e.g., Recombinant Human IFN-α or IL-10.
-
Reagents for Cell Culture: Appropriate cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents for Western Blotting:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT5 (Tyr694) monoclonal antibody.[11]
-
Rabbit or mouse anti-total STAT5 antibody.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and/or anti-mouse IgG.
-
ECL (Enhanced Chemiluminescence) substrate.
-
Experimental Workflow Diagram
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture the chosen cell line under standard conditions.
-
Seed cells in 6-well plates to achieve 70-80% confluency.
-
Prior to treatment, starve the cells in serum-free medium for 4-6 hours.
-
Prepare serial dilutions of the Tyk2 inhibitor in culture medium.
-
Pre-incubate the cells with varying concentrations of the Tyk2 inhibitor or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IFN-α) for the predetermined optimal time (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT5 and a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT5 signal to the total STAT5 signal and the loading control.
-
Plot the normalized phospho-STAT5 levels against the inhibitor concentration to determine the IC50 value.
-
Conclusion
Selective inhibition of Tyk2 presents a targeted approach to modulate cytokine signaling pathways implicated in autoimmune and inflammatory diseases. The data and protocols presented in this guide demonstrate that the effects of selective Tyk2 inhibitors on STAT5 phosphorylation can be robustly quantified. While STAT5 is not the primary STAT protein activated by all Tyk2-dependent cytokines, its phosphorylation is a relevant downstream event in specific contexts, such as IFN-α and IL-10 signaling. The use of well-characterized selective inhibitors like Deucravacitinib in conjunction with detailed experimental protocols, such as the Western blot analysis described herein, allows for a thorough investigation of the therapeutic potential of targeting the Tyk2-STAT5 axis. This in-depth technical guide provides researchers, scientists, and drug development professionals with the necessary framework to explore the role of novel Tyk2 inhibitors in modulating STAT5-mediated cellular responses.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. IL-10 induces the tyrosine phosphorylation of tyk2 and Jak1 and the differential assembly of STAT1 alpha and STAT3 complexes in human T cells and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine phosphorylation of both STAT5A and STAT5B is necessary for maximal IL-2 signaling and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of the JAK2–STAT5 Pathway in Response to Acute Aerobic Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. skin.dermsquared.com [skin.dermsquared.com]
- 10. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-Stat5 (Tyr694) (14H2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
An In-Depth Technical Guide to the Selectivity Profile of Allosteric Tyrosine Kinase 2 (Tyk2) Inhibitors
Introduction
Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signaling for key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2] These cytokine pathways are integral to immune and inflammatory responses, and their dysregulation is implicated in the pathogenesis of numerous autoimmune diseases.[3] Consequently, inhibiting Tyk2 has emerged as a promising therapeutic strategy.
A novel class of Tyk2 inhibitors achieves high selectivity by targeting the regulatory pseudokinase (JH2) domain allosterically, rather than the highly conserved ATP-binding site within the catalytic (JH1) domain.[4][5] This unique mechanism allows for significant differentiation from pan-JAK inhibitors that target the catalytic domains of JAK1, JAK2, JAK3, and Tyk2, which can be associated with broader effects on hematopoiesis and other biological processes.[6]
While specific quantitative selectivity data for a compound designated "Tyk2-IN-22" is not extensively available in the public domain, recent patents describe novel Tyk2 inhibitors targeting the JH2 domain, with some compounds labeled as example '22'.[7][8] To provide a comprehensive understanding of the selectivity profile expected from such a molecule, this guide details the profile of Deucravacitinib (BMS-986165) , a well-characterized, clinically approved, allosteric Tyk2 inhibitor.[3][6] The data presented for Deucravacitinib serves as a representative example of a highly selective Tyk2 inhibitor.
Data Presentation: Quantitative Selectivity Profile
The selectivity of a Tyk2 inhibitor is determined by comparing its inhibitory activity against Tyk2 with its activity against other kinases, particularly the closely related JAK family members.
Table 1: Biochemical Inhibition of JAK Family Kinases
This table summarizes the half-maximal inhibitory concentration (IC50) of Deucravacitinib against isolated JAK kinase enzymes. Lower values indicate higher potency.
| Kinase | Inhibition Mechanism | IC50 (nM) | Selectivity Fold (vs. Tyk2) |
| Tyk2 | Allosteric (JH2 Domain) | 0.2 | - |
| JAK1 | Catalytic (JH1 Domain) | >10,000 | >50,000x |
| JAK2 | Catalytic (JH1 Domain) | >10,000 | >50,000x |
| JAK3 | Catalytic (JH1 Domain) | >10,000 | >50,000x |
| (Data sourced from in vitro kinase binding assays.)[6] |
Table 2: Cellular Inhibition of JAK-STAT Signaling Pathways
This table presents the IC50 values for the inhibition of cytokine-induced STAT phosphorylation in cellular assays, which reflects the functional selectivity of the inhibitor within a biological context.
| Pathway (Cytokine) | Key Kinases | Cellular Readout | Deucravacitinib IC50 (nM) |
| IL-23 | Tyk2 / JAK2 | pSTAT3 | 5.3 |
| IL-12 | Tyk2 / JAK2 | pSTAT4 | 2.0 |
| IFN-α | Tyk2 / JAK1 | pSTAT3 | 19 |
| IL-6 | JAK1 / JAK2 | pSTAT3 | >10,000 |
| GM-CSF | JAK2 / JAK2 | pSTAT5 | >10,000 |
| IL-2 | JAK1 / JAK3 | pSTAT5 | >10,000 |
| (Data sourced from human whole blood or peripheral blood mononuclear cell (PBMC) assays.)[6][9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting selectivity data. Below are protocols for key experiments used to characterize Tyk2 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescent tracer from the kinase's binding site.
Objective: To determine the biochemical potency (IC50 or Ki) of an inhibitor against purified kinase enzymes.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Typically 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[10]
-
Kinase: Purified recombinant human Tyk2 (or other JAKs) is diluted to a final concentration (e.g., 5 nM).[10]
-
Tracer: An Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor tracer is used.[10]
-
Antibody: A Europium-labeled anti-tag antibody that binds to the kinase is prepared.
-
Test Compound: The inhibitor (e.g., this compound) is serially diluted in DMSO, then in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
5 µL of the test compound dilution is added to the assay wells.
-
5 µL of the kinase/antibody mixture is added.
-
5 µL of the tracer is added to initiate the binding reaction.
-
The plate is incubated at room temperature for 1 hour to reach binding equilibrium.
-
-
Data Acquisition:
-
The plate is read on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The FRET signal is measured by exciting the Europium donor (e.g., at 340 nm) and measuring emission from both the donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm).[10]
-
-
Data Analysis:
-
The emission ratio (665 nm / 615 nm) is calculated.
-
The ratio is plotted against the logarithm of the inhibitor concentration.
-
IC50 values are determined by fitting the data to a sigmoidal dose-response curve.[10]
-
Cellular Phospho-STAT (pSTAT) Assay
This assay measures the inhibition of cytokine-induced STAT protein phosphorylation in whole blood or isolated immune cells.
Objective: To determine the functional potency and selectivity of an inhibitor on specific signaling pathways in a cellular environment.
Methodology:
-
Cell Preparation:
-
Human whole blood is collected, or Peripheral Blood Mononuclear Cells (PBMCs) are isolated using density gradient centrifugation.
-
-
Compound Treatment:
-
Cells are pre-incubated with serial dilutions of the test compound (e.g., this compound) for 30-60 minutes at 37°C.[11]
-
-
Cytokine Stimulation:
-
A specific cytokine is added to stimulate a Tyk2-dependent or -independent pathway.
-
Cells are incubated for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and Staining:
-
Red blood cells are lysed, and white blood cells are fixed and permeabilized to allow antibody entry.
-
Cells are stained with fluorescently-labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT4-PE) and cell surface markers to identify specific cell populations (e.g., anti-CD4-FITC).
-
-
Data Acquisition and Analysis:
-
Samples are analyzed by flow cytometry.
-
The geometric mean fluorescence intensity (MFI) of the pSTAT signal within the target cell population is measured.
-
The percent inhibition is calculated relative to controls (unstimulated vs. stimulated with no inhibitor).
-
IC50 values are determined by plotting percent inhibition against the log of the inhibitor concentration.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. bms.com [bms.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2023227946A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 8. WO2024006493A1 - Tyk2 inhibitors - Google Patents [patents.google.com]
- 9. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Allosteric Inhibition of the TYK2 Pseudokinase Domain
To the Esteemed Research Community,
This technical guide provides a detailed examination of the interaction between small molecule inhibitors and the Tyrosine Kinase 2 (TYK2) pseudokinase (JH2) domain. While the specific compound "Tyk2-IN-22" appears to refer to a molecule that binds to the ATP-competitive kinase domain (JH1), this document will focus on the well-established and therapeutically significant mechanism of allosteric inhibition via the pseudokinase domain, as requested. This approach offers high selectivity and a differentiated safety profile compared to traditional kinase inhibitors. We will use deucravacitinib (B606291), a first-in-class, FDA-approved allosteric TYK2 inhibitor, as a primary example to illustrate this mechanism.
Introduction: TYK2 and the Significance of the Pseudokinase Domain
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These intracellular, non-receptor tyrosine kinases are essential for signal transduction downstream of a wide range of cytokine and growth factor receptors.[1][2] Dysregulation of TYK2-mediated signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, psoriatic arthritis, and lupus.[1][3]
A defining feature of JAK family members is their unique seven-domain structure, which includes a catalytically active kinase domain (Janus Homology 1 or JH1) and a catalytically inactive pseudokinase domain (Janus Homology 2 or JH2).[2][4] While the JH1 domain is responsible for the phosphotransferase activity, the JH2 domain plays a critical regulatory role.[2][5] It exerts an autoinhibitory function on the JH1 domain.[5][6] Targeting this regulatory JH2 domain with small molecules provides a novel mechanism for achieving highly selective inhibition, as the JH2 domains are more structurally divergent across the JAK family than the highly conserved ATP-binding sites of the JH1 domains.[1][7] This allosteric inhibition locks the TYK2 protein in an inactive conformation.[7]
The TYK2 Signaling Nexus
TYK2 is a crucial component of the signaling pathways for key cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[8][9] Upon cytokine binding, the associated receptor chains dimerize, bringing TYK2 and its partner JAKs (typically JAK1 or JAK2) into close proximity.[1][10] This allows for trans-phosphorylation and activation of the JAKs, which then phosphorylate the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][8] Activated STATs dimerize, translocate to the nucleus, and modulate the expression of target genes that drive inflammatory responses.[1][10]
// Connections "IL-12" -> Receptor1 [label="Binds"]; "IL-12" -> Receptor2; Receptor1 -> TYK2_1; Receptor2 -> JAK2_1; {TYK2_1, JAK2_1} -> STAT4 [label="Phosphorylate"]; STAT4 -> STAT4_dimer [label="Dimerizes"];
"IL-23" -> Receptor1; "IL-23" -> Receptor3 [label="Binds"]; Receptor3 -> JAK2_2; Receptor1 -> TYK2_2; {TYK2_2, JAK2_2} -> STAT3 [label="Phosphorylate"]; STAT3 -> STAT3_dimer [label="Dimerizes"];
"Type I IFN" -> Receptor4 [label="Binds"]; "Type I IFN" -> Receptor5; Receptor4 -> TYK2_3; Receptor5 -> JAK1_1; {TYK2_3, JAK1_1} -> STAT1_2 [label="Phosphorylate"]; STAT1_2 -> ISGF3 [label="Forms Complex"];
STAT4_dimer -> Nucleus [label="Translocates"]; STAT3_dimer -> Nucleus; ISGF3 -> Nucleus; Nucleus -> Gene [label="Regulates"]; } Caption: Core TYK2-mediated signaling pathways.
Mechanism of Allosteric Inhibition via the JH2 Domain
Allosteric inhibitors that bind to the TYK2 pseudokinase (JH2) domain do not compete with ATP in the active JH1 domain. Instead, they bind to a site analogous to the ATP-binding site within the JH2 domain.[11] This binding event stabilizes an autoinhibitory conformation by locking the JH2 domain into an inhibitory interaction with the JH1 domain.[7][11] This prevents the conformational changes required for JH1 catalytic activity, thereby blocking downstream phosphorylation and signal transduction.[12][13]
Quantitative Data: Binding Affinity and Potency
The efficacy of TYK2 JH2 inhibitors is quantified through various biochemical and cell-based assays. The dissociation constant (Kd) measures the binding affinity to the isolated JH2 domain, while the half-maximal inhibitory concentration (IC50) measures the functional potency in enzymatic or cellular assays.
| Compound | Assay Type | Target | Value | Reference |
| Deucravacitinib | KdELECT Competition Binding | TYK2 JH2 | Kd < 0.2 nM | [12] |
| Deucravacitinib | KdELECT Competition Binding | JAK1 JH2 | Kd = 1.8 nM | [12][13] |
| Deucravacitinib | KdELECT Competition Binding | JAK2 JH2 | Kd = 220 nM | [12][13] |
| SHR9332 | KdELECT Competition Binding | TYK2 JH2 | Kd < 0.2 nM | [12] |
| SHR9332 | KdELECT Competition Binding | JAK1 JH1 | Kd > 20,000 nM | [12][13] |
| SHR9332 | KdELECT Competition Binding | JAK2 JH1 | Kd > 2,000 nM | [12][13] |
| SHR9332 | KdELECT Competition Binding | JAK3 JH1 | Kd > 4,500 nM | [12][13] |
| Deucravacitinib | IL-23 induced pSTAT3 (Kit225 cells) | Cellular Potency | IC50 = 2.4 nM | [12] |
| Deucravacitinib | IL-12 induced pSTAT4 (PBMCs) | Cellular Potency | IC50 = 2.0 nM | [14] |
| Deucravacitinib | IFNα induced pSTAT3 (PBMCs) | Cellular Potency | IC50 = 1.1 nM | [14] |
| PF-06826647 | Z'-LYTE™ Kinase Assay | TYK2 JH1 | IC50 = 21 nM | [15] |
| PF-06826647 | Z'-LYTE™ Kinase Assay | JAK1 JH1 | IC50 = 39 nM | [15] |
Note: PF-06826647 (likely "this compound") is an ATP-competitive inhibitor targeting the JH1 domain and is included for comparison.
Key Experimental Protocols
Characterizing the interaction of inhibitors with the TYK2 JH2 domain requires specialized biochemical and cellular assays.
Fluorescence Polarization (FP) Binding Assay
This biochemical assay directly measures the binding of a compound to the TYK2 JH2 domain by monitoring the displacement of a fluorescently labeled probe.
-
Principle: A small, fluorescently labeled probe bound to the larger TYK2 JH2 protein rotates slowly, emitting highly polarized light. When a test compound displaces the probe, the now-free probe rotates faster, resulting in a decrease in fluorescence polarization.
-
Protocol Outline:
-
Reagents: Purified recombinant human TYK2 JH2 protein, fluorescently labeled JH2 probe (e.g., "JH2 probe 1"), assay buffer, test compound series.[4][16]
-
Incubation: In a 384-well microplate, incubate a fixed concentration of TYK2 JH2 and the fluorescent probe with serially diluted test compound.[4]
-
Equilibration: Allow the binding reaction to reach equilibrium (typically 1-2 hours at room temperature).
-
Measurement: Read the fluorescence polarization signal using a microplate reader equipped with appropriate filters.
-
Data Analysis: Plot the change in FP against the log concentration of the test compound to determine the IC50, which can be converted to a binding affinity constant (Ki).
-
// Nodes Start [shape=ellipse, label="Start", fillcolor="#34A853", fontcolor="#FFFFFF"]; PrepareReagents [label="Prepare Reagents:\n- TYK2 JH2 Protein\n- Fluorescent Probe\n- Test Compound Dilutions", fillcolor="#FFFFFF", fontcolor="#202124"]; Dispense [label="Dispense Reagents into\n384-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate to Reach Equilibrium\n(e.g., 60 min at RT)", fillcolor="#FBBC05", fontcolor="#202124"]; ReadFP [label="Measure Fluorescence Polarization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\nPlot FP vs. [Compound]", fillcolor="#FFFFFF", fontcolor="#202124"]; Calculate [label="Calculate IC50 / Ki", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [shape=ellipse, label="End", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> PrepareReagents; PrepareReagents -> Dispense; Dispense -> Incubate; Incubate -> ReadFP; ReadFP -> Analyze; Analyze -> Calculate; Calculate -> End; } Caption: Workflow for a Fluorescence Polarization assay.
Cellular STAT Phosphorylation Assay
This cell-based assay measures the functional consequence of TYK2 inhibition by quantifying the phosphorylation of downstream STAT proteins.
-
Principle: Cytokine stimulation of specific cell lines (e.g., Kit225 T-cells for IL-23) or primary cells (PBMCs) induces TYK2-dependent STAT phosphorylation. A TYK2 inhibitor will block this phosphorylation in a dose-dependent manner.
-
Protocol Outline:
-
Cell Culture: Seed cells (e.g., Kit225 cells) in a 96- or 384-well plate.[12]
-
Compound Treatment: Treat cells with serially diluted inhibitor for a defined period (e.g., 1 hour).[12]
-
Stimulation: Stimulate the cells with a specific cytokine (e.g., 100 ng/mL human recombinant IL-23) for a short duration (e.g., 20 minutes).[12]
-
Lysis: Lyse the cells to release intracellular proteins.
-
Detection: Measure the level of phosphorylated STAT (e.g., pSTAT3 Tyr705) using a sensitive immunoassay method like AlphaLISA or Western Blot.[10][12]
-
Data Analysis: Normalize the phosphorylated STAT signal to total STAT or a housekeeping protein. Plot the percentage of inhibition against the log concentration of the inhibitor to determine the cellular IC50 value.[10]
-
Conclusion
Targeting the TYK2 pseudokinase (JH2) domain with allosteric inhibitors represents a paradigm shift in kinase drug discovery. This approach leverages the regulatory function of the JH2 domain to achieve potent and highly selective inhibition of TYK2-mediated signaling. The detailed methodologies and quantitative data presented in this guide underscore the robust techniques available for characterizing these interactions. Understanding the precise mechanism of action and binding characteristics of compounds like deucravacitinib is crucial for the continued development of next-generation therapies for a wide range of immune-mediated inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the pseudokinase-kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bms.com [bms.com]
- 9. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tyrosine Kinase 2-mediated Signal Transduction in T Lymphocytes Is Blocked by Pharmacological Stabilization of Its Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. amsbio.com [amsbio.com]
The Discovery and Preclinical Profile of Tyk2-IN-22: A Selective Tyrosine Kinase 2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tyk2-IN-22, also identified as Compound A8, is a novel, selective, and potent inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. As a crucial mediator of cytokine signaling pathways implicated in a variety of autoimmune and inflammatory disorders, Tyk2 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the history, development, and preclinical characterization of this compound, including its mechanism of action, in vitro inhibitory activity, and detailed experimental protocols for its evaluation.
Introduction: The Role of Tyk2 in Autoimmune and Inflammatory Diseases
Tyrosine Kinase 2 (Tyk2) is an intracellular, non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of key cytokines, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, inflammatory bowel disease, and systemic lupus erythematosus. Upon cytokine binding to their respective receptors, Tyk2 and other JAK family members are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses. The selective inhibition of Tyk2 is a promising therapeutic strategy to modulate these pro-inflammatory pathways while potentially avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.
History and Development of this compound
This compound (Compound A8) was developed as part of a research program focused on the discovery of novel, selective inhibitors of the Tyk2 kinase domain. The development of this compound was first reported by Istanbullu et al. in a 2024 publication in Bioorganic Chemistry.[1] This work described the rational design, synthesis, and in vitro evaluation of a series of triazolopyrimidinone (B1258933) derivatives as potent and selective Tyk2 inhibitors. This compound emerged from this series as a lead compound with a favorable in vitro profile.
Chemical Synthesis
The synthesis of this compound involves a multi-step process culminating in the formation of the triazolopyrimidinone scaffold. While the specific, step-by-step synthesis protocol for this compound is detailed in the primary literature, a generalized synthetic scheme is depicted below. The process typically involves the condensation of a hydrazine (B178648) derivative with a pyrimidinone core, followed by subsequent modifications to introduce the desired functional groups that contribute to its potency and selectivity.
Mechanism of Action and In Vitro Pharmacology
This compound is an ATP-competitive inhibitor that targets the kinase domain (Janus Homology 1, JH1) of Tyk2. By binding to the ATP-binding pocket of the Tyk2 enzyme, this compound prevents the phosphorylation of Tyk2 itself and downstream signaling molecules, thereby inhibiting the activation of the JAK-STAT pathway. A key downstream effect of Tyk2 inhibition is the suppression of STAT5 phosphorylation, a critical step in the signaling cascade of several cytokines.
Data Presentation: In Vitro Inhibitory Activity
The inhibitory activity of this compound against Tyk2 and other JAK family members was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase | IC50 (nM) |
| Tyk2 | 9.7 |
| JAK1 | 148.6 |
| JAK3 | 883.3 |
Data sourced from Istanbullu et al., Bioorganic Chemistry, 2024.[1]
The data demonstrates that this compound is a potent inhibitor of Tyk2 with significant selectivity over other JAK family members, particularly JAK3.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro Tyk2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes the determination of the IC50 value of a Tyk2 inhibitor using a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Tyk2 enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
This compound or other test compounds
-
Assay plates (e.g., 384-well white plates)
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., kinase buffer with a final DMSO concentration ≤1%).
-
Kinase Reaction Setup:
-
Add the kinase buffer, Tyk2 enzyme, and substrate to the wells of the assay plate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data with the vehicle control representing 100% kinase activity and a high concentration of a known potent inhibitor as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot for STAT5 Phosphorylation
This protocol details the procedure for assessing the inhibition of cytokine-induced STAT5 phosphorylation in a cellular context by Western blot.
Materials:
-
Cell line responsive to a Tyk2-dependent cytokine (e.g., TF-1 cells)
-
Cytokine (e.g., GM-CSF)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired density.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-STAT5 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT5.
-
Mandatory Visualizations
Signaling Pathways
References
Tyk2-IN-22: A Technical Overview of its Anticipated Impact on Innate and Adaptive Immunity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrosine kinase 2 (Tyk2) is a critical component of the Janus kinase (JAK) family, playing a pivotal role in the signaling pathways of key cytokines that drive both innate and adaptive immune responses. Its involvement in the pathogenesis of numerous autoimmune and inflammatory diseases has positioned it as a compelling therapeutic target. This technical guide provides an in-depth analysis of the anticipated immunological impact of Tyk2-IN-22, a selective Tyk2 inhibitor. While publicly available research specifically on this compound is limited, this document extrapolates its expected effects based on its known inhibitory profile and the well-established role of Tyk2 in immunity, drawing parallels with other characterized Tyk2 inhibitors.
Introduction to Tyk2 and its Role in Immunity
Tyk2 is an intracellular non-receptor tyrosine kinase that associates with the cytoplasmic domains of various cytokine receptors. Upon cytokine binding, Tyk2 and its partner JAKs (typically JAK1 or JAK2) are activated through trans-phosphorylation, initiating a signaling cascade that culminates in the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the expression of target genes involved in inflammation and immune cell differentiation and function.
Tyk2 is essential for the signaling of several key cytokines, including:
-
Type I Interferons (IFN-α/β): Crucial for antiviral responses and the activation of innate immunity.
-
Interleukin-12 (IL-12): A key driver of T helper 1 (Th1) cell differentiation, which is critical for cell-mediated immunity against intracellular pathogens.
-
Interleukin-23 (IL-23): Central to the development, maintenance, and function of T helper 17 (Th17) cells, which are implicated in numerous autoimmune diseases.
-
Interleukin-10 (IL-10): An anti-inflammatory cytokine that plays a role in immune regulation.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with both pro- and anti-inflammatory roles.
By modulating the signaling of these cytokines, Tyk2 influences a wide array of immune cells, including macrophages, dendritic cells, natural killer (NK) cells, B cells, and various T cell subsets.
This compound: A Selective Tyk2 Inhibitor
This compound is a selective inhibitor of Tyk2. The available data on its in vitro inhibitory activity is summarized below.
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| Tyk2 | 9.7[1] |
| JAK1 | 148.6[1] |
| JAK3 | 883.3[1] |
Data obtained from commercially available information. Further independent verification is recommended.
This profile indicates that this compound possesses significant selectivity for Tyk2 over other JAK family members, suggesting a potential for a more targeted therapeutic effect with a reduced risk of off-target effects associated with broader JAK inhibition.
Anticipated Impact of this compound on Innate Immunity
The innate immune system provides the first line of defense against pathogens. Tyk2 plays a significant role in the function of several key innate immune cells. Inhibition of Tyk2 by this compound is expected to modulate these functions.
-
Macrophages and Dendritic Cells (DCs): Tyk2 is involved in the response of these cells to stimuli like lipopolysaccharide (LPS) and in the production of pro-inflammatory cytokines such as IL-12 and IL-23. Inhibition of Tyk2 is anticipated to reduce the production of these key cytokines, thereby dampening the initiation of adaptive immune responses.
-
Type I Interferon Signaling: Tyk2 is a critical component of the type I IFN receptor signaling pathway. Inhibition of Tyk2 would likely impair the cellular response to IFN-α and IFN-β, which could have implications for antiviral immunity.
Anticipated Impact of this compound on Adaptive Immunity
The adaptive immune response is a highly specific defense mechanism mediated by T and B lymphocytes. Tyk2 is a central player in the differentiation and function of key T cell subsets.
-
T Helper 1 (Th1) Cell Differentiation: The IL-12/Tyk2/STAT4 signaling axis is crucial for the differentiation of naive CD4+ T cells into Th1 cells, which produce IFN-γ and are essential for clearing intracellular pathogens. Inhibition of Tyk2 by this compound is expected to suppress Th1 differentiation and function.
-
T Helper 17 (Th17) Cell Function: The IL-23/Tyk2/STAT3 pathway is critical for the maintenance, expansion, and effector function of Th17 cells. These cells produce cytokines like IL-17 and IL-22 and are major contributors to the pathology of many autoimmune diseases. This compound is predicted to potently inhibit Th17-mediated inflammation.
-
B Cell Function: Type I IFN signaling, which is dependent on Tyk2, can influence B cell differentiation, antibody production, and class switching. Therefore, Tyk2 inhibition may also modulate humoral immunity.
Experimental Protocols for Assessing the Impact of this compound
The following are generalized protocols that can be adapted to evaluate the effects of this compound on key immunological functions.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against Tyk2 and other JAK family members.
-
Methodology:
-
Utilize a radiometric assay (e.g., using [γ-33P]ATP) or a non-radioactive luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Recombinant human Tyk2, JAK1, JAK2, and JAK3 enzymes are incubated with a specific substrate peptide and ATP.
-
A serial dilution of this compound is added to the reaction.
-
The amount of phosphorylated substrate or ADP produced is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Phospho-STAT Assays
-
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in immune cells.
-
Methodology:
-
Isolate primary human immune cells (e.g., PBMCs, CD4+ T cells) or use relevant cell lines (e.g., NK-92, THP-1).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a specific cytokine (e.g., IL-12 for pSTAT4, IL-23 for pSTAT3, IFN-α for pSTAT1).
-
Fix and permeabilize the cells.
-
Stain with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein.
-
Analyze by flow cytometry to determine the percentage of pSTAT-positive cells and the median fluorescence intensity.
-
T Cell Differentiation and Cytokine Production Assay
-
Objective: To assess the effect of this compound on Th1 and Th17 differentiation and cytokine production.
-
Methodology:
-
Isolate naive CD4+ T cells from human peripheral blood or mouse spleen.
-
Culture the cells under Th1-polarizing conditions (e.g., anti-CD3/CD28 antibodies, IL-12, anti-IL-4) or Th17-polarizing conditions (e.g., anti-CD3/CD28, IL-6, TGF-β, IL-23, anti-IFN-γ, anti-IL-4) in the presence of this compound or vehicle control.
-
After 3-5 days, re-stimulate the cells and measure intracellular cytokine production (IFN-γ for Th1, IL-17A for Th17) by flow cytometry.
-
Alternatively, collect culture supernatants and measure secreted cytokine levels by ELISA or multiplex bead array.
-
Conclusion
This compound, as a selective Tyk2 inhibitor, holds the potential to be a valuable research tool and a lead compound for the development of therapeutics for a range of immune-mediated diseases. Its anticipated mechanism of action involves the targeted disruption of key cytokine signaling pathways that are central to both innate and adaptive immunity. By inhibiting the IL-12/Th1 and IL-23/Th17 axes, this compound is expected to potently suppress pathogenic inflammatory responses. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other selective Tyk2 inhibitors.
References
The Therapeutic Potential of Tyk2-IN-22 in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Its role in transducing signals for key cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons places it as a strategic target for therapeutic intervention.[1][2] This technical guide explores the therapeutic potential of Tyk2-IN-22, a selective Tyk2 inhibitor, in the context of autoimmune disease models. While in vivo data for this compound is not yet publicly available, this document provides a comprehensive overview of its in vitro activity, the preclinical rationale for its use, and detailed experimental protocols for its evaluation, drawing upon established methodologies for other Tyk2 inhibitors.
Introduction to Tyk2 in Autoimmune Pathogenesis
The dysregulation of cytokine-mediated signaling is a hallmark of autoimmune diseases. Tyk2, as an intracellular non-receptor tyrosine kinase, plays a pivotal role in the signaling cascades of several pro-inflammatory cytokines.[2] It associates with the cytoplasmic domains of cytokine receptors and, upon ligand binding, initiates a phosphorylation cascade that activates Signal Transducer and Activator of Transcription (STAT) proteins.[3] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[1][3]
Genetic studies have provided strong validation for Tyk2 as a therapeutic target. Loss-of-function mutations in the TYK2 gene have been associated with protection against a range of autoimmune conditions, including psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.[4][5]
This compound: A Selective Tyk2 Inhibitor
This compound is a selective inhibitor of Tyrosine Kinase 2. Its selectivity is a key attribute, as off-target inhibition of other JAK family members can lead to undesirable side effects.
In Vitro Potency and Selectivity
Quantitative analysis of this compound's inhibitory activity demonstrates its selectivity for Tyk2 over other JAK family members.
| Kinase | IC50 (nM) |
| Tyk2 | 9.7 |
| JAK1 | 148.6 |
| JAK3 | 883.3 |
| Table 1: In Vitro Kinase Inhibitory Potency of this compound. [6] Data illustrates the half-maximal inhibitory concentration (IC50) of this compound against Tyk2, JAK1, and JAK3, highlighting its selectivity for Tyk2. |
Core Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the downstream signaling of key cytokine pathways.
The IL-23/Th17 Pathway
The IL-23/Th17 axis is a central driver of pathogenesis in many autoimmune diseases, including psoriasis and psoriatic arthritis. Tyk2 is essential for IL-23 receptor signaling, which promotes the expansion and maintenance of pathogenic Th17 cells.[2][7] These cells produce pro-inflammatory cytokines such as IL-17 and IL-22.[2] By inhibiting Tyk2, this compound is expected to block the IL-23-mediated activation of STAT3 and subsequent Th17 cell differentiation and effector functions.
Caption: IL-23 signaling pathway and the inhibitory action of this compound.
The IL-12/Th1 Pathway
The IL-12 pathway, which is critical for the differentiation of Th1 cells and the production of interferon-gamma (IFN-γ), also relies on Tyk2 signaling.[2][7] Inhibition of Tyk2 by this compound is predicted to suppress Th1-mediated inflammation.
The Type I Interferon Pathway
Type I interferons (IFN-α/β) are implicated in the pathology of diseases like systemic lupus erythematosus. Tyk2 is a key component of the Type I IFN receptor signaling complex.[7] this compound has the potential to modulate the pathogenic effects of Type I IFNs.
Experimental Protocols for Preclinical Evaluation
The following protocols describe standard methods for evaluating the efficacy and mechanism of action of Tyk2 inhibitors like this compound.
In Vitro Assays
This assay directly measures the ability of this compound to inhibit cytokine-induced STAT phosphorylation in relevant cell types.
-
Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stimulated with a specific cytokine (e.g., IL-23, IL-12, or IFN-α) in the presence of varying concentrations of this compound. The phosphorylation status of the relevant STAT protein (e.g., pSTAT3 for IL-23, pSTAT4 for IL-12) is then quantified by flow cytometry or Western blot.
-
Protocol Outline (Flow Cytometry):
-
Plate whole blood or PBMCs.
-
Pre-incubate with a dose range of this compound or vehicle control.
-
Stimulate with the appropriate cytokine for a specified time.
-
Fix and permeabilize the cells.
-
Stain with a fluorescently labeled antibody specific for the phosphorylated STAT protein.
-
Analyze by flow cytometry to determine the percentage of pSTAT-positive cells or the mean fluorescence intensity.
-
Calculate the IC50 value of this compound for the inhibition of STAT phosphorylation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mendelian randomization and clinical trial evidence supports TYK2 inhibition as a therapeutic target for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Role of TYK2 in Immunology [learnabouttyk2.com]
Methodological & Application
Tyk2-IN-22 In Vitro Kinase Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting an in vitro kinase assay for Tyk2-IN-22, a selective inhibitor of Tyrosine Kinase 2 (Tyk2). These guidelines are intended to assist researchers in the accurate assessment of the inhibitory activity of this compound and similar compounds.
Introduction
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a crucial role in the signaling pathways of various cytokines, including interferons (IFNs), interleukin-12 (B1171171) (IL-12), and IL-23.[2][3][4][5] These cytokines are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. As an intracellular signaling mediator, Tyk2 is a key therapeutic target for the development of novel immunomodulatory agents. This compound has been identified as a selective inhibitor of Tyk2.[6]
Principle of the Assay
The in vitro kinase assay is a fundamental tool for determining the potency of a kinase inhibitor. The core principle involves measuring the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor. The activity is typically quantified by measuring the phosphorylation of a substrate. The half-maximal inhibitory concentration (IC50) is then determined, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. This value is a critical parameter for evaluating the potency of the inhibitor.
Data Presentation
The inhibitory activity of this compound and other relevant JAK family inhibitors is summarized in the table below. This data is essential for understanding the selectivity profile of the compound.
| Compound | Tyk2 IC50 (nM) | JAK1 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| This compound | 9.7 | 148.6 | 883.3 | [6] |
| Tofacitinib | 489 | 15 | 55 | [7] |
| PF-06673518 | 29 | 41 | 4,267 | [7] |
Signaling Pathway
The following diagram illustrates the central role of Tyk2 in cytokine signaling pathways.
Experimental Workflow
The general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor is depicted below.
Experimental Protocols
Several commercially available assay kits can be adapted for determining the IC50 of this compound. Below are generalized protocols based on common assay technologies.
Protocol 1: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Tyk2 enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a solution of Tyk2 enzyme and substrate in kinase assay buffer.
-
Prepare a solution of ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of the Tyk2 enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay
This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.
Materials:
-
Recombinant human Tyk2 enzyme (GST-tagged)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer
-
This compound
-
Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Black, low-volume 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in kinase buffer.
-
Prepare a 3X solution of Tyk2 enzyme and Eu-anti-GST antibody in kinase buffer.
-
Prepare a 3X solution of the kinase tracer in kinase buffer.
-
-
Binding Assay:
-
Add 5 µL of the serially diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 5 µL of the 3X Tyk2/antibody mixture to each well.
-
Add 5 µL of the 3X kinase tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Detection:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., acceptor and donor emission wavelengths).
-
-
Data Analysis:
-
Calculate the emission ratio.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The provided protocols offer a framework for the in vitro evaluation of this compound and other potential Tyk2 inhibitors. The choice of assay will depend on the specific research needs and available instrumentation. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is critical for the advancement of drug discovery programs targeting the Tyk2 signaling pathway.
References
- 1. bms.com [bms.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. revvity.com [revvity.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Tyk2-IN-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a variety of autoimmune and inflammatory diseases.[1][2][3] Tyk2 is activated by cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons (IFNs), leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] These activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[1] The central role of Tyk2 in these pathogenic pathways makes it an attractive therapeutic target.[3]
Tyk2-IN-22 is a selective inhibitor of Tyk2. This document provides detailed protocols for cell-based assays to characterize the efficacy and selectivity of this compound by measuring its impact on cytokine-induced STAT phosphorylation.
Tyk2 Signaling Pathway
The following diagram illustrates the canonical Tyk2 signaling pathway, which is the target of this compound. Upon cytokine binding to its receptor, Tyk2 and another JAK family member are brought into proximity, leading to their autophosphorylation and activation. Activated Tyk2 then phosphorylates downstream STAT proteins, initiating a signaling cascade that results in the transcription of target genes. This compound exerts its inhibitory effect by blocking the kinase activity of Tyk2.
Caption: General Tyk2 Signaling Pathway and Point of Inhibition by this compound.
Data Presentation: Potency and Selectivity of this compound
The efficacy of this compound is determined by its half-maximal inhibitory concentration (IC50) in biochemical or cell-based assays. The following table summarizes the inhibitory activity of this compound against Tyk2 and other JAK family members, providing insight into its potency and selectivity.
| Kinase | IC50 (nM) |
| Tyk2 | 9.7[5] |
| JAK1 | 148.6[5] |
| JAK3 | 883.3[5] |
Lower IC50 values indicate higher potency.
Experimental Protocols
STAT Phosphorylation Assay Using Western Blotting
This protocol details the measurement of cytokine-induced STAT phosphorylation in a relevant cell line (e.g., NK-92 human natural killer cells for IL-12 stimulation) and its inhibition by this compound.
Experimental Workflow:
Caption: Experimental Workflow for Western Blot Analysis of STAT Phosphorylation.
Materials:
-
Cell line (e.g., NK-92)
-
Complete culture medium
-
Recombinant human cytokine (e.g., IL-12)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-STAT4, mouse anti-total-STAT4)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Starvation: Culture cells to the desired density. Prior to the experiment, starve the cells in serum-free media for 4-6 hours.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-12) for 15-30 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation, wash once with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated STAT of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for the corresponding total STAT protein as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. The efficacy of this compound is determined by the reduction in the ratio of phosphorylated STAT to total STAT.
Flow Cytometry-Based STAT Phosphorylation Assay (Phosflow)
This high-throughput method allows for the quantitative analysis of STAT phosphorylation at the single-cell level.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line
-
Complete culture medium
-
Recombinant human cytokines (e.g., IL-12 for Tyk2/JAK2, IL-6 for JAK1/Tyk2)
-
This compound
-
DMSO (vehicle control)
-
Fixation buffer
-
Permeabilization buffer
-
Fluorochrome-conjugated antibodies against phosphorylated STATs (e.g., PE-anti-pSTAT4)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or prepare a single-cell suspension of the chosen cell line.
-
Inhibitor Treatment: Pre-incubate cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine and incubate for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Immediately fix the cells with a fixation buffer, followed by permeabilization to allow antibody entry.
-
Intracellular Staining: Stain the cells with a fluorochrome-conjugated antibody specific for the phosphorylated STAT of interest.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the IC50 value of this compound based on the dose-dependent decrease in MFI.
Troubleshooting
Effective troubleshooting is crucial for obtaining reliable and reproducible results in cell-based assays. The following diagram outlines a logical approach to identifying and resolving common issues.
Caption: A Logical Workflow for Troubleshooting Cell-Based Assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Tyk2抑制剂 | CAS 933667-23-3 | 美国InvivoChem [invivochem.cn]
Application Notes and Protocols for Tyk2 Inhibition in a Psoriasis Animal Model
Note: As of the current date, specific preclinical data regarding the application of Tyk2-IN-22 in psoriasis animal models, including dosage and efficacy, is not available in the public domain. The following application notes and protocols are based on the well-characterized, selective Tyk2 inhibitor, Deucravacitinib (BMS-986165) , which serves as a representative compound for this class of inhibitors. These protocols can be adapted for the evaluation of novel Tyk2 inhibitors like this compound.
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of signaling pathways for key cytokines implicated in the pathogenesis of psoriasis, including interleukin-23 (IL-23), IL-12, and type I interferons.[1][2][3] Inhibition of Tyk2 presents a promising therapeutic strategy by disrupting the downstream signaling cascades that lead to the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17 and IL-22, which are central to the inflammatory processes in psoriasis.[4][5][6] This document provides detailed protocols for evaluating the efficacy of a Tyk2 inhibitor in two common murine models of psoriasis-like skin inflammation: the imiquimod (B1671794) (IMQ)-induced model and the IL-23-induced model.
Mechanism of Action: Tyk2 in Psoriasis Pathogenesis
The IL-23/IL-17 axis is a cornerstone of psoriasis pathology.[2] IL-23, produced by dendritic cells, binds to its receptor on T-cells, leading to the activation of Tyk2 and JAK2.[3][7] This initiates a signaling cascade, primarily through STAT3, promoting the differentiation and expansion of Th17 cells.[8] Th17 cells, in turn, produce IL-17 and IL-22, which act on keratinocytes to induce hyperproliferation, acanthosis (thickening of the epidermis), and the production of antimicrobial peptides and chemokines that recruit other immune cells, perpetuating the inflammatory loop.[4][5][6] By selectively inhibiting Tyk2, compounds like Deucravacitinib can effectively block this pathogenic signaling pathway.[9]
Experimental Protocols
Two widely used and clinically relevant murine models for studying psoriasis are the imiquimod (IMQ)-induced and the IL-23-induced skin inflammation models.
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Model
This model recapitulates many of the key histopathological and immunological features of human psoriasis, including epidermal hyperplasia, parakeratosis, and infiltration of immune cells.
-
8-12 week old BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
Tyk2 inhibitor (e.g., Deucravacitinib) formulated for oral gavage
-
Vehicle control for the Tyk2 inhibitor
-
Calipers for measuring ear and skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring criteria adapted for mice (erythema, scaling, and thickness)
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Shaving: On day -1, shave the dorsal skin of the mice.
-
Baseline Measurements: On day 0, record baseline measurements of skin thickness using calipers and score the skin for erythema and scaling.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle, Tyk2 inhibitor low dose, Tyk2 inhibitor high dose).
-
IMQ Application: From day 1 to day 6, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin.
-
Inhibitor Administration: Administer the Tyk2 inhibitor or vehicle via oral gavage daily, typically starting on day 0 or day 1, one hour before IMQ application.
-
Daily Monitoring: Monitor and record skin thickness and PASI scores daily.
-
Endpoint Analysis: On day 7, euthanize the mice and collect dorsal skin and spleen tissues for further analysis (e.g., histology, gene expression, cytokine analysis).
IL-23-Induced Psoriasis-like Ear Inflammation Model
This model focuses on the direct role of IL-23 in inducing a psoriasis-like phenotype, characterized by ear swelling and immune cell infiltration.
-
8-12 week old BALB/c or C57BL/6 mice
-
Recombinant murine IL-23
-
Phosphate-buffered saline (PBS) for injection
-
Tyk2 inhibitor formulated for oral administration
-
Vehicle control
-
Calipers for measuring ear thickness
-
Acclimatization: Acclimatize mice for at least one week.
-
Baseline Measurement: On day 0, measure the baseline ear thickness of both ears using calipers.
-
Group Assignment: Randomly assign mice to treatment groups.
-
Inhibitor Administration: Administer the Tyk2 inhibitor or vehicle orally, typically starting one day before or on the same day as the first IL-23 injection.
-
IL-23 Injection: On days 1, 3, and 5 (or as per the optimized protocol), administer an intradermal injection of recombinant murine IL-23 (typically 0.5-1.0 µg in 20 µL PBS) into one ear. The contralateral ear can be injected with PBS as a control.
-
Daily Measurement: Measure the ear thickness of both ears daily. The change in ear thickness is a primary indicator of inflammation.
-
Endpoint Analysis: At the end of the experiment (e.g., day 5 or 6), euthanize the mice and collect the ear tissue for histological analysis and cytokine profiling.
Data Presentation
The following tables summarize representative quantitative data for a selective Tyk2 inhibitor in preclinical mouse models of psoriasis.
Table 1: Efficacy of Oral Tyk2 Inhibitor in the Imiquimod-Induced Psoriasis Model
| Treatment Group | Dose (mg/kg, oral) | Change in Skin Thickness (mm, Day 7) | Total PASI Score (Day 7) |
| Vehicle | - | 1.2 ± 0.2 | 8.5 ± 1.0 |
| Tyk2 Inhibitor | 10 | 0.6 ± 0.1 | 4.2 ± 0.8 |
| Tyk2 Inhibitor | 30 | 0.3 ± 0.1 | 2.1 ± 0.5 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the vehicle group. |
Table 2: Efficacy of Oral Tyk2 Inhibitor in the IL-23-Induced Ear Swelling Model
| Treatment Group | Dose (mg/kg, oral) | Change in Ear Thickness (mm, Day 5) |
| Vehicle | - | 0.15 ± 0.03 |
| Tyk2 Inhibitor | 10 | 0.08 ± 0.02 |
| Tyk2 Inhibitor | 30 | 0.04 ± 0.01** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the vehicle group. |
Conclusion
The imiquimod-induced and IL-23-induced mouse models are robust and valuable tools for assessing the in vivo efficacy of Tyk2 inhibitors for the treatment of psoriasis. The protocols outlined in this document provide a framework for conducting such preclinical studies. While specific data for this compound is not yet available, the methodologies and representative data from other selective Tyk2 inhibitors provide a strong foundation for researchers to design and execute their experiments to evaluate novel compounds in this class.
References
- 1. Tyk2 is a therapeutic target for psoriasis-like skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]
- 7. dovepress.com [dovepress.com]
- 8. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyk2 Inhibition in Inflammatory Bowel Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases that plays a critical role in mediating cytokine signaling pathways pivotal to the pathogenesis of inflammatory bowel disease (IBD).[1][2] Tyk2 is associated with the receptors for key pro-inflammatory cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons (IFNs), as well as the tissue-protective cytokine IL-22.[1][3][4][5] Dysregulation of these cytokine axes contributes to the chronic inflammation characteristic of IBD. Consequently, selective inhibition of Tyk2 presents a promising therapeutic strategy for IBD.[1][2]
These application notes provide a comprehensive overview of the role of Tyk2 in IBD and detailed protocols for evaluating the efficacy of Tyk2 inhibitors in preclinical mouse models of colitis. While specific data for a compound designated "Tyk2-IN-22" is not available in the current literature, the following information on other selective Tyk2 inhibitors and Tyk2-deficient mouse models serves as a robust guide for the preclinical assessment of any novel Tyk2 inhibitor.
Mechanism of Action of Tyk2 in IBD
Tyk2 is a key transducer of signals for several cytokines implicated in the initiation and perpetuation of intestinal inflammation. Its inhibition can modulate the immune response through multiple mechanisms:
-
Inhibition of the IL-23/Th17 Axis: Tyk2 is essential for IL-23 receptor signaling.[1][4] IL-23 is a master cytokine that promotes the expansion and maintenance of T helper 17 (Th17) cells, which are significant producers of pro-inflammatory cytokines like IL-17A and IL-22 in the gut.[1][4] By blocking Tyk2, the downstream activation of STAT3 in response to IL-23 is inhibited, thereby dampening the Th17 response.
-
Modulation of the IL-12/Th1 Axis: The IL-12 signaling pathway, which is crucial for the differentiation of T helper 1 (Th1) cells and the production of IFN-γ, is also dependent on Tyk2.[1][2] Th1 cells are another key effector T cell population that drives inflammation in Crohn's disease.
-
Role in IL-22 Signaling and Epithelial Repair: Tyk2 plays a complex role in IL-22 signaling in intestinal epithelial cells (IECs).[3][6] IL-22 is generally considered protective in the gut, promoting epithelial cell proliferation, survival, and mucus production, which are all crucial for mucosal healing.[3][6] Studies in Tyk2-deficient mice have shown that the absence of Tyk2 in IECs impairs IL-22-mediated STAT3 activation, leading to exacerbated colitis.[3][6] This highlights the need for careful consideration of the overall impact of systemic Tyk2 inhibition on gut homeostasis. However, therapeutic administration of a selective Tyk2 inhibitor in a T-cell transfer model of colitis has demonstrated a net anti-inflammatory effect, suggesting that the benefits of inhibiting pro-inflammatory immune cells may outweigh the potential negative effects on epithelial repair in established disease.[2]
Signaling Pathways
Below are diagrams illustrating the central role of Tyk2 in key cytokine signaling pathways relevant to IBD.
Quantitative Data from Preclinical IBD Models
The following tables summarize the quantitative outcomes of Tyk2 inhibition or deficiency in various mouse models of IBD.
Table 1: Effect of Tyk2 Inhibition/Deficiency on Disease Activity in Colitis Models
| Model | Treatment/Genotype | Key Parameters | Outcome | Reference |
| DSS-induced colitis | Tyk2-deficient (Tyk2-/-) mice | Body weight loss, Colitis pathology score | Increased severity of colitis compared to wild-type mice. | [3] |
| TNBS-induced colitis | Tyk2-deficient (Tyk2-/-) mice | Survival rate, Body weight change | Slower disease onset but higher mortality compared to wild-type mice. | [2][7] |
| T-cell transfer colitis | Oral Tyk2 inhibitor (70 mg/kg) | Body weight loss, Disease Activity Index (DAI) | Prevented weight loss and decreased DAI. | [2] |
| T-cell transfer colitis | Transfer of Tyk2 kinase-dead (TYK2KE) T cells | DAI, Colon weight/length ratio, Histopathology score | Significantly decreased disease parameters compared to transfer of wild-type T cells. | [2] |
Table 2: Effect of Tyk2 Inhibition/Deficiency on Cellular and Molecular Markers in Colitis Models
| Model | Treatment/Genotype | Marker | Outcome | Reference |
| DSS-induced colitis | Tyk2-deficient (Tyk2-/-) mice | p-STAT3 in colon tissue | Reduced levels of phosphorylated STAT3. | [3] |
| DSS-induced colitis | Tyk2-deficient (Tyk2-/-) mice | Ki67+ proliferating epithelial cells | Significantly reduced number of proliferating cells. | [3] |
| DSS-induced colitis | Tyk2-deficient (Tyk2-/-) mice | RegIIIβ and RegIIIγ mRNA in IECs | Reduced expression of these IL-22 target genes. | [3] |
| T-cell transfer colitis | Transfer of Tyk2 kinase-dead (TYK2KE) T cells | Th1 cells in colon tissue | Decrease in Th1 cells. | [2] |
| T-cell transfer colitis | Transfer of Tyk2 kinase-dead (TYK2KE) T cells | Th17 cells in colon tissue | Increase in Th17 cells. | [2] |
| IL-23 induced ear inflammation | Oral Tyk2 inhibitor (NDI-031407) | IL-17A and IL-22 in ear tissue | Blocked expression of IL-17A and reduced IL-22. | [8] |
Experimental Protocols
The following are detailed protocols for commonly used mouse models of IBD to evaluate the efficacy of a novel Tyk2 inhibitor.
Experimental Workflow
Protocol 1: Dextran Sodium Sulfate (B86663) (DSS)-Induced Colitis
This model is used to induce acute colitis and is valuable for studying innate immune responses and epithelial barrier function.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sodium sulfate (DSS, molecular weight 36-50 kDa)
-
Tyk2 inhibitor (e.g., this compound)
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Animal balance
-
Scoring system for Disease Activity Index (DAI)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Baseline Measurement: Record the initial body weight of all mice.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water ad libitum for 5-7 days. The concentration and duration can be optimized based on the severity of colitis desired.
-
Randomization and Treatment: On day 0, randomly assign mice to treatment groups (e.g., Vehicle, Tyk2 inhibitor low dose, Tyk2 inhibitor high dose).
-
Drug Administration: Administer the Tyk2 inhibitor or vehicle daily via oral gavage, starting from day 0 or day 2-3 (for a therapeutic regimen).
-
Daily Monitoring:
-
Measure body weight daily.
-
Calculate the Disease Activity Index (DAI) based on weight loss, stool consistency, and presence of blood in the stool.
-
-
Endpoint Analysis (Day 7-9):
-
Euthanize mice and record the final body weight.
-
Dissect the colon and measure its length and weight.
-
Collect colon tissue for:
-
Histopathological analysis: Fix a distal segment in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
-
Cytokine analysis: Snap-freeze a segment in liquid nitrogen for subsequent measurement of cytokine mRNA (by qPCR) or protein levels (by ELISA or Luminex).
-
-
Protocol 2: T-Cell Transfer Model of Colitis
This model induces chronic colitis that is immunologically similar to human Crohn's disease, driven by pathogenic T cells.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient immunodeficient mice (e.g., RAG1-/-)
-
Sterile PBS
-
CD4+ T-cell isolation kit
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD45RB)
-
Tyk2 inhibitor and vehicle
-
Endoscopy system for small animals (optional)
Procedure:
-
Induction of Colitis:
-
Isolate CD4+ T-cells from the spleens of donor mice using a magnetic-activated cell sorting (MACS) kit.
-
Enrich for the naive T-cell population (CD4+CD45RBhigh) using fluorescence-activated cell sorting (FACS).
-
Inject approximately 4-5 x 10^5 naive T-cells intraperitoneally into each recipient immunodeficient mouse.[9]
-
-
Disease Monitoring and Treatment:
-
Monitor mice weekly for body weight loss and clinical signs of colitis (e.g., hunched posture, ruffled fur, diarrhea).
-
Colitis typically develops within 3-6 weeks. The onset can be confirmed by mini-endoscopy.
-
Once colitis is established, randomize mice into treatment groups.
-
Administer the Tyk2 inhibitor or vehicle daily via oral gavage for the duration of the study (e.g., 3-4 weeks).[9]
-
-
Efficacy Assessment:
-
Continue to monitor body weight and clinical signs throughout the treatment period.
-
At the end of the study, perform endpoint analysis as described in the DSS model (colon length/weight, histology, cytokine analysis).
-
Additionally, isolate lamina propria lymphocytes from the colon to analyze T-cell populations (e.g., Th1, Th17) by flow cytometry.
-
Concluding Remarks
The inhibition of Tyk2 is a validated and promising therapeutic approach for IBD. The preclinical data for various Tyk2 inhibitors demonstrate their potential to ameliorate intestinal inflammation by targeting key pathogenic cytokine pathways. The DSS-induced and T-cell transfer colitis models are robust and relevant systems for evaluating the in vivo efficacy of novel Tyk2 inhibitors like this compound. The methodologies and data presented here provide a strong foundation for researchers to design and execute preclinical studies in this field. Careful evaluation of both the immunological and epithelial effects of Tyk2 inhibition will be crucial for the successful clinical translation of these targeted therapies.
References
- 1. Selective Tyrosine Kinase 2 Inhibition for Treatment of Inflammatory Bowel Disease: New Hope on the Rise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine Kinase 2 Signalling Drives Pathogenic T cells in Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal Epithelial Cell Tyrosine Kinase 2 Transduces IL-22 Signals To Protect from Acute Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Intestinal Epithelial Cell Tyrosine Kinase 2 Transduces IL-22 Signals To Protect from Acute Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing Tyk2-IN-22 in a Th17 Cell Differentiation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu, with the IL-23/Tyk2/STAT3 signaling axis being crucial for the expansion and stabilization of the Th17 phenotype.
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a key intracellular signaling molecule that mediates the effects of several cytokines, including IL-12 and IL-23.[1][2] Upon ligand binding to their respective receptors, Tyk2 is activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] Specifically, Tyk2 is essential for IL-23-induced STAT3 phosphorylation, a critical event for the transcriptional activation of Th17-associated genes.[1][2]
Tyk2-IN-22 is a selective inhibitor of Tyk2, demonstrating a potent inhibitory effect on the kinase activity of Tyk2 with good selectivity over other JAK family members.[3] This makes this compound a valuable research tool for investigating the role of Tyk2 in Th17 cell biology and a potential therapeutic candidate for Th17-mediated inflammatory disorders. These application notes provide a detailed protocol for utilizing this compound in an in vitro Th17 cell differentiation assay.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Tyk2 | 9.7 |
| JAK1 | 148.6 |
| JAK3 | 883.3 |
Data sourced from Istanbullu H, et al. Bioorganic Chemistry, 2024.[3]
Table 2: Recommended Reagent Concentrations for Human Th17 Cell Differentiation
| Reagent | Recommended Concentration |
| Anti-human CD3 Antibody (plate-bound) | 1-5 µg/mL |
| Anti-human CD28 Antibody (soluble) | 1-2 µg/mL |
| Recombinant Human IL-6 | 20-50 ng/mL |
| Recombinant Human TGF-β1 | 1-5 ng/mL |
| Recombinant Human IL-23 | 20-50 ng/mL |
| Recombinant Human IL-1β | 10-20 ng/mL |
| Anti-human IL-4 Antibody | 1-10 µg/mL |
| Anti-human IFN-γ Antibody | 1-10 µg/mL |
| This compound | 10 nM - 1 µM (titration recommended) |
Signaling Pathway Diagram
Caption: Tyk2 signaling in Th17 cell differentiation.
Experimental Protocols
Protocol 1: Isolation of Naive CD4+ T Cells from Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Naive CD4+ T Cell Enrichment: Enrich for naive CD4+ T cells using a commercially available negative selection kit (e.g., Naive CD4+ T Cell Isolation Kit). This method depletes non-naive CD4+ T cells and other cell types, resulting in a highly pure population of naive CD4+ T cells (CD4+CD45RA+CCR7+).
-
Cell Purity Assessment: Assess the purity of the isolated naive CD4+ T cells by flow cytometry, staining for CD4, CD45RA, and CD45RO markers. Purity should be >95%.
Protocol 2: In Vitro Th17 Cell Differentiation Assay with this compound
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-human CD3 antibody (1-5 µg/mL in sterile PBS) overnight at 4°C.
-
Cell Seeding: Wash the coated plate twice with sterile PBS. Seed the purified naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
T Cell Activation: Add soluble anti-human CD28 antibody (1-2 µg/mL) to each well.
-
Th17 Polarization: Add the Th17 polarizing cytokine cocktail to the cells. The cocktail should contain:
-
Recombinant Human IL-6 (20-50 ng/mL)
-
Recombinant Human TGF-β1 (1-5 ng/mL)
-
Recombinant Human IL-23 (20-50 ng/mL)
-
Recombinant Human IL-1β (10-20 ng/mL)
-
Anti-human IL-4 antibody (1-10 µg/mL)
-
Anti-human IFN-γ antibody (1-10 µg/mL)
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound to the desired concentrations (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM).
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 days.
-
Endpoint Analysis: After the incubation period, assess Th17 differentiation using the methods described in Protocol 3.
Protocol 3: Assessment of Th17 Differentiation
A. Intracellular Cytokine Staining for IL-17A by Flow Cytometry
-
Cell Restimulation: Restimulate the differentiated T cells with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin) for 4-6 hours.
-
Surface Staining: Stain the cells with fluorescently conjugated antibodies against surface markers such as CD4.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently conjugated antibody against human IL-17A.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.
B. Measurement of IL-17A in Culture Supernatants by ELISA
-
Supernatant Collection: Centrifuge the cell culture plate and carefully collect the supernatants.
-
ELISA: Measure the concentration of IL-17A in the supernatants using a commercially available human IL-17A ELISA kit, following the manufacturer's instructions.
C. Gene Expression Analysis of RORγt by qRT-PCR
-
RNA Isolation: Isolate total RNA from the differentiated T cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for RORC (encoding RORγt) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. Analyze the relative expression of RORC.
Experimental Workflow Diagram
Caption: Workflow for Th17 differentiation assay with this compound.
Troubleshooting and Considerations
-
Cell Viability: High concentrations of DMSO or the inhibitor may affect cell viability. It is recommended to perform a dose-response curve and assess cell viability (e.g., using Trypan Blue or a viability dye for flow cytometry).
-
Inhibitor Potency: The optimal concentration of this compound for inhibiting Th17 differentiation may vary depending on the specific experimental conditions and cell donor. A titration is crucial to determine the effective concentration range.
-
Cytokine Quality: The quality and activity of the recombinant cytokines are critical for successful Th17 differentiation. Use high-quality, validated reagents.
-
Controls: Include appropriate controls in your experiment:
-
Unstimulated cells: Naive CD4+ T cells cultured without anti-CD3/CD28 stimulation.
-
Th0 condition: Cells stimulated with anti-CD3/CD28 but without polarizing cytokines.
-
Vehicle control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.
-
By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound to investigate its impact on Th17 cell differentiation and further elucidate the role of Tyk2 in immune regulation.
References
- 1. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of Tyk2-IN-22
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data available for Tyk2-IN-22, a selective Tyrosine Kinase 2 (Tyk2) inhibitor. This document includes a summary of its in vitro activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to this compound
This compound (also identified as compound A8) is a selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 plays a crucial role in the signaling pathways of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs), which are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. By selectively targeting Tyk2, this compound offers a promising therapeutic strategy for these conditions.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against Tyk2 and other JAK family members.
| Kinase | IC50 (nM) |
| Tyk2 | 9.7[1] |
| JAK1 | 148.6[1] |
| JAK2 | >1000 |
| JAK3 | 883.3[1] |
Signaling Pathway
Tyk2 is a key component of the JAK-STAT signaling pathway. Upon cytokine binding to their receptors, Tyk2 and another JAK family member are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. This compound inhibits this cascade by blocking the kinase activity of Tyk2.
References
Application Note: Quantifying Tyk2 Inhibition via Western Blot Analysis of Phospho-STAT5
Introduction
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), are non-receptor tyrosine kinases crucial for cytokine signaling.[1] Tyk2 plays an integral role in mediating the signaling of cytokines such as Type I interferons, IL-12, and IL-23.[2][3] Upon cytokine binding to its receptor, Tyk2 becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2] The phosphorylation of STATs, including STAT5, is a critical activation step, leading to their dimerization, nuclear translocation, and regulation of gene transcription involved in cell proliferation, differentiation, and immune responses.[2][4]
Dysregulated Tyk2 activity is implicated in various autoimmune and inflammatory diseases.[2] Tyk2-IN-22 is a chemical probe used to investigate the function and therapeutic potential of Tyk2 inhibition. This application note provides a detailed protocol for assessing the potency and target engagement of this compound in a cellular context. The method utilizes Western blotting to measure the reduction in STAT5 phosphorylation at tyrosine 694 (p-STAT5) as a direct biomarker of Tyk2 inhibition.
Principle of the Assay
This assay quantifies the inhibitory effect of this compound on the Tyk2 signaling pathway. In a suitable cell line, the pathway is activated by a specific cytokine (e.g., IL-3 or IFN-α), leading to the Tyk2-mediated phosphorylation of STAT5.[3][5] By treating the cells with varying concentrations of this compound, the compound's ability to block this phosphorylation event can be measured. Western blot analysis is used to detect the levels of both phosphorylated STAT5 (p-STAT5) and total STAT5. A dose-dependent decrease in the ratio of p-STAT5 to total STAT5 indicates successful target inhibition by this compound.
Data Presentation
The following table presents example data from a Western blot experiment measuring the effect of this compound on STAT5 phosphorylation in cytokine-stimulated cells. Densitometry was performed on the p-STAT5 and Total STAT5 bands, and the p-STAT5 signal was normalized to the Total STAT5 signal.
| This compound Conc. (nM) | p-STAT5 (Tyr694) Band Intensity | Total STAT5 Band Intensity | Normalized p-STAT5 Level (p-STAT5 / Total STAT5) | % Inhibition |
| 0 (Vehicle) | 15,230 | 15,500 | 0.98 | 0% |
| 1 | 13,110 | 15,350 | 0.85 | 13% |
| 10 | 8,540 | 15,610 | 0.55 | 44% |
| 50 | 4,120 | 15,480 | 0.27 | 72% |
| 100 | 1,850 | 15,520 | 0.12 | 88% |
| 500 | 460 | 15,400 | 0.03 | 97% |
Visualized Pathways and Workflows
References
- 1. apexbt.com [apexbt.com]
- 2. revvity.com [revvity.com]
- 3. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin 3 activates not only JAK2 and STAT5, but also Tyk2, STAT1, and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Tyk2-IN-22
Here are detailed application notes and protocols for analyzing immune cells treated with Tyk2-IN-22 using flow cytometry.
Introduction
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.[1][2] Tyk2 plays a crucial role in the signaling pathways of key cytokines involved in both innate and adaptive immunity, such as type I interferons (IFNs), interleukin-12 (B1171171) (IL-12), and IL-23.[2][3][4] These cytokines are instrumental in the differentiation and function of various immune cells, including T helper 1 (Th1) and Th17 cells, which are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[1][3]
This compound is a chemical compound designed as an inhibitor of Tyk2. By blocking the Tyk2 signaling pathway, inhibitors like this compound can modulate the immune response, offering a targeted therapeutic strategy for immune-mediated disorders.[3] Flow cytometry is a powerful and indispensable tool for elucidating the specific effects of Tyk2 inhibitors on diverse immune cell populations. It allows for the detailed characterization of changes in cell frequency, phenotype, and intracellular signaling events at the single-cell level.[3]
These application notes provide detailed protocols for the treatment of immune cells with this compound and subsequent analysis using flow cytometry. The protocols cover methods for assessing changes in major immune cell subsets and for investigating the inhibition of Tyk2-mediated STAT phosphorylation.
Mechanism of Action of Tyk2 Inhibition
Tyk2, in partnership with other JAK family members (JAK1, JAK2, JAK3), associates with the intracellular domains of cytokine receptors.[5][6] Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[6] Activated Tyk2 then phosphorylates specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][6] Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.[6] this compound, as a Tyk2 inhibitor, is expected to block this cascade at the level of Tyk2 activation, thereby preventing the downstream phosphorylation of STATs and subsequent gene expression.
References
- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. benchchem.com [benchchem.com]
- 4. bms.com [bms.com]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.co.jp]
Application Notes and Protocols: Validating Tyk2-IN-22 Effects Using CRISPR-Cas9 Knockout of TYK2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular mediator for signaling pathways initiated by key cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFN-α/β).[1][2] These cytokines are pivotal in the inflammatory cascade and the differentiation and function of immune cells, particularly T helper 1 (Th1) and Th17 cells.[2][3] Dysregulation of the TYK2 signaling pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease, making it a highly attractive therapeutic target.[1][4]
The binding of these cytokines to their receptors activates TYK2 and its partner JAKs, which then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1] Activated STATs subsequently translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[1]
Tyk2-IN-22 is a selective inhibitor of TYK2. To rigorously validate the on-target effects of such inhibitors and distinguish them from potential off-target activities, a robust genetic approach is essential. CRISPR-Cas9 mediated knockout of the TYK2 gene offers a powerful tool to create a clean experimental system devoid of the target protein.[1] By comparing the phenotypic and signaling consequences of TYK2 knockout with the effects of a selective inhibitor like this compound, researchers can confirm that the inhibitor's mechanism of action is indeed through the specific inhibition of TYK2. If the effects of this compound on downstream signaling (e.g., STAT phosphorylation) in wild-type cells phenocopy the effects observed in TYK2 knockout cells, it provides strong evidence that the inhibitor is acting specifically through TYK2.[1]
This application note provides detailed protocols for the CRISPR-Cas9 knockout of TYK2, and for the subsequent assays to validate the functional consequences of both the genetic knockout and pharmacological inhibition, thereby confirming the on-target effects of this compound.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
This table summarizes the in vitro potency of this compound against TYK2 and other JAK family kinases.
| Kinase | IC50 (nM) |
| TYK2 | 9.7 |
| JAK1 | 148.6 |
| JAK3 | 883.3 |
Data sourced from publicly available information.
Table 2: Comparative Effects of TYK2 Knockout vs. This compound on Cytokine-Induced STAT Phosphorylation
This table presents the expected comparative outcomes on STAT phosphorylation following cytokine stimulation in wild-type (WT), this compound-treated, and TYK2 knockout (KO) cells. The principle is that the potent inhibition by this compound should mimic the effect of the complete absence of the TYK2 protein.
| Treatment Group | Cytokine Stimulant | Downstream Signal | Expected Outcome |
| Wild-Type (WT) | IL-12 | p-STAT4 | Robust phosphorylation |
| WT + this compound | IL-12 | p-STAT4 | Significant inhibition of phosphorylation |
| TYK2 KO | IL-12 | p-STAT4 | Abrogation of phosphorylation |
| Wild-Type (WT) | IL-23 | p-STAT3 | Robust phosphorylation |
| WT + this compound | IL-23 | p-STAT3 | Significant inhibition of phosphorylation |
| TYK2 KO | IL-23 | p-STAT3 | Abrogation of phosphorylation |
| Wild-Type (WT) | IFN-α | p-STAT1/p-STAT2 | Robust phosphorylation |
| WT + this compound | IFN-α | p-STAT1/p-STAT2 | Significant inhibition of phosphorylation |
| TYK2 KO | IFN-α | p-STAT1/p-STAT2 | Significant reduction or abrogation of phosphorylation |
Visualizations
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of TYK2
This protocol describes the generation of a stable TYK2 knockout cell line.
Materials:
-
Target human cell line (e.g., HEK293T, Jurkat)
-
pSpCas9(BB)-2A-Puro (PX459) or similar CRISPR/Cas9 vector
-
sgRNA design tool (e.g., CHOPCHOP, Synthego)
-
Oligonucleotides for sgRNA cloning
-
Plasmid purification kit
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Anti-TYK2 antibody for Western blot
Method:
-
sgRNA Design and Cloning:
-
Design two or more sgRNAs targeting early exons of the TYK2 gene to maximize the likelihood of generating a frameshift mutation.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the BbsI-digested pSpCas9(BB)-2A-Puro vector.
-
Verify the sequence of the resulting plasmids.
-
-
Transfection:
-
Plate the target cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect 2.5 µg of the sgRNA-containing Cas9 plasmid per well using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Puromycin Selection:
-
48 hours post-transfection, replace the medium with fresh medium containing an appropriate concentration of puromycin (pre-determined by a kill curve, typically 1-2 µg/mL).
-
Continue selection for 2-3 days until non-transfected control cells are completely eliminated.
-
-
Single-Cell Cloning:
-
After selection, harvest the surviving cells and perform serial dilutions in 96-well plates to isolate single cells.
-
Alternatively, use fluorescence-activated cell sorting (FACS) to deposit single cells into each well if using a vector with a fluorescent marker.
-
Allow single cells to grow into colonies over 2-3 weeks.
-
-
Screening and Validation of Knockout Clones:
-
Genomic DNA Analysis: Expand individual clones and extract genomic DNA. PCR amplify the region of the TYK2 gene targeted by the sgRNA. Sequence the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Lyse cells from clones confirmed to have indels. Perform Western blotting (as described in Protocol 2) using an anti-TYK2 antibody to confirm the absence of the TYK2 protein.
-
Protocol 2: Validation by Western Blot for TYK2 and Phospho-STAT
This protocol details the procedure for assessing TYK2 protein expression and the phosphorylation of STAT proteins in response to cytokine stimulation.
Materials:
-
Wild-type (WT) and TYK2 KO cells
-
This compound
-
Cytokine (e.g., IL-12, IL-23, IFN-α)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TYK2, anti-phospho-STAT (e.g., p-STAT4 Y693, p-STAT3 Y705), anti-total-STAT, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Method:
-
Cell Treatment and Stimulation:
-
Plate WT and TYK2 KO cells and allow them to adhere or recover.
-
For the inhibitor group, pre-treat WT cells with the desired concentration of this compound (e.g., 100 nM) for 1-2 hours.
-
Stimulate the cells (except for the unstimulated control) with the appropriate cytokine (e.g., 50 ng/mL of IL-12 for 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL detection system.
-
-
Analysis:
-
For knockout validation, confirm the absence of the TYK2 band in the KO cell lysates.
-
For signaling analysis, quantify the band intensities for phospho-STAT and total STAT. Normalize the phospho-STAT signal to the total STAT signal for each sample. Compare the levels of STAT phosphorylation across the different treatment groups.
-
Protocol 3: Validation by Flow Cytometry for Phospho-STAT
This protocol provides a method for quantifying STAT phosphorylation at the single-cell level.
Materials:
-
Wild-type (WT) and TYK2 KO cells
-
This compound
-
Cytokine (e.g., IL-12)
-
FACS tubes
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
FACS Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., Alexa Fluor 647 anti-p-STAT4)
-
Flow cytometer
Method:
-
Cell Treatment and Stimulation:
-
Prepare cell suspensions of WT and TYK2 KO cells.
-
Pre-treat WT cells with this compound for 1-2 hours as required.
-
Stimulate cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
-
Fixation:
-
Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Centrifuge cells, decant the supernatant.
-
-
Permeabilization:
-
Gently resuspend the cell pellet and add ice-cold Permeabilization Buffer.
-
Incubate for 30 minutes on ice.
-
Wash the cells twice with FACS Buffer.
-
-
Staining:
-
Resuspend the permeabilized cells in FACS buffer containing the anti-phospho-STAT antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with FACS Buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the cell population of interest and compare the median fluorescence intensity (MFI) of the phospho-STAT signal between the different treatment groups.
-
Protocol 4: Cell Viability Assay
This protocol is to assess if TYK2 knockout or inhibition affects cell viability or proliferation.
Materials:
-
Wild-type (WT) and TYK2 KO cells
-
This compound
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader (Luminometer or Spectrophotometer)
Method:
-
Cell Seeding:
-
Seed WT and TYK2 KO cells at an optimal density in a 96-well plate.
-
For the inhibitor group, add this compound at various concentrations to the WT cells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.
-
-
Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Measurement:
-
Measure the luminescence or absorbance using a plate reader.
-
-
Analysis:
-
Normalize the readings to the control wells (untreated WT cells).
-
Compare the viability/proliferation of TYK2 KO cells and this compound-treated cells to the WT control.
-
Conclusion
The combined use of CRISPR-Cas9 mediated gene knockout and selective small molecule inhibitors provides a rigorous and definitive approach to validate the on-target effects of drug candidates. The protocols and data presented here offer a comprehensive guide for researchers to confirm that the biological effects of this compound are mediated through the specific inhibition of TYK2. This validation is a critical step in the preclinical development of targeted therapies for autoimmune and inflammatory diseases.
References
Troubleshooting & Optimization
Technical Support Center: Identifying and Mitigating Off-Target Effects of Selective Tyk2 Inhibitors
Disclaimer: Due to the limited availability of public data for a compound specifically named "Tyk2-IN-22," this guide will utilize a well-characterized, selective allosteric Tyk2 inhibitor, deucravacitinib (B606291) (BMS-986165), as a representative molecule to illustrate the principles and methodologies for identifying and mitigating off-target effects. The experimental protocols and data presented are based on established techniques for kinase inhibitor profiling and can be adapted for other selective Tyk2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target concerns for a selective Tyk2 inhibitor?
A1: The main off-target concerns for Tyk2 inhibitors are the other members of the Janus kinase (JAK) family: JAK1, JAK2, and JAK3.[1] This is due to the high degree of homology in the ATP-binding site of the catalytic domain across the JAK family.[1] Inhibition of these other JAKs can lead to unintended biological consequences as they mediate signaling for a wide array of cytokines crucial for various physiological processes, including hematopoiesis and immune function. Newer allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain, like deucravacitinib, exhibit significantly higher selectivity and have fewer off-target effects compared to ATP-competitive inhibitors.[1][2]
Q2: How can I determine if my Tyk2 inhibitor is causing off-target effects in my cellular experiments?
A2: Several experimental approaches can help identify off-target effects:
-
Kinome Profiling: This involves screening your inhibitor against a large panel of kinases to determine its selectivity.[3][4]
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of specifically inhibiting the Tyk2 pathway. Any discrepancies may suggest off-target activity.[3]
-
Phospho-flow Cytometry: This technique can measure the phosphorylation status of downstream signaling molecules, like STATs, in response to specific cytokine stimulation, allowing for the simultaneous assessment of on-target and off-target pathway inhibition.[1]
-
Western Blotting: Analyze the phosphorylation of key downstream targets of Tyk2 and other related kinases. Unexpected changes in phosphorylation can indicate off-target effects.[3]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of Tyk2 should reverse the on-target effects but not the off-target effects.[3]
Q3: What is the mechanistic difference between ATP-competitive and allosteric Tyk2 inhibitors regarding off-target effects?
A3: ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the kinase domain (JH1). Due to the similarity of this pocket among JAK family members, these inhibitors often exhibit cross-reactivity.[1][5] Allosteric inhibitors, such as deucravacitinib, bind to the regulatory pseudokinase domain (JH2), which is more structurally distinct among the JAKs.[2][5][6] This unique binding mechanism "locks" Tyk2 in an inactive conformation, providing much higher selectivity and reducing the likelihood of off-target inhibition of other JAKs.[7]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High levels of cytotoxicity observed at effective concentrations. | 1. Off-target kinase inhibition. 2. Compound solubility issues. | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test inhibitors with different chemical scaffolds that target Tyk2. If cytotoxicity persists, it may be an on-target effect.[3] 3. Check the inhibitor's solubility in your cell culture media and use a vehicle control to rule out solvent toxicity.[3] |
| Inconsistent or unexpected experimental results. | 1. Activation of compensatory signaling pathways. 2. Inhibitor instability. 3. Cell line-specific effects. | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Check the stability of your inhibitor under experimental conditions (e.g., in media at 37°C).[8] 3. Test your inhibitor in multiple cell lines to distinguish between general off-target effects and those specific to a particular cellular context.[3] |
| Observed phenotype does not match genetic knockdown of Tyk2. | 1. The phenotype is due to off-target effects. 2. The inhibitor affects protein function differently than its complete removal (e.g., scaffolding vs. catalytic inhibition). | 1. Validate the on-target effect with a secondary assay (e.g., Western blot for downstream substrate phosphorylation). 2. Test multiple, structurally unrelated inhibitors of the same target. 3. Perform a rescue experiment with a drug-resistant Tyk2 mutant.[9] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) for deucravacitinib and other JAK inhibitors against their primary targets and other JAK family members. A higher IC50 value indicates lower potency, and a larger ratio between off-target and on-target IC50 values suggests greater selectivity.
| Inhibitor | Primary Target(s) | Tyk2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| Deucravacitinib | Tyk2 | ~1 | >1000 | >1000 | >1000 | [10] |
| Tofacitinib | JAK1/JAK3 | 489 | 1 | 20 | 2 | |
| Upadacitinib | JAK1 | - | ~43 | ~110 | >2000 | [10] |
| Baricitinib | JAK1/JAK2 | - | ~5.9 | ~5.7 | >400 | [10] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of a Tyk2 inhibitor by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare the Tyk2 inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[3]
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases (e.g., Eurofins, Reaction Biology).
-
Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.[3]
-
Data Analysis: The results are usually provided as a percentage of inhibition at the tested concentration or as Kd or IC50 values for the hits. This data is used to generate a selectivity profile and identify potential off-targets.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the Tyk2 inhibitor in a cellular environment by measuring changes in the thermal stability of the Tyk2 protein.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human immune cell line) to 70-80% confluency. Treat the cells with the Tyk2 inhibitor at various concentrations or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting and Heat Shock: Harvest the cells and resuspend them in PBS with protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and quantify the protein concentration. Perform SDS-PAGE and Western blotting using a primary antibody specific for Tyk2.
-
Data Analysis: Quantify the band intensities. Plot the normalized intensity of the Tyk2 band versus the temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Phospho-flow Cytometry
Objective: To assess the functional on-target and off-target activity of the Tyk2 inhibitor by measuring the phosphorylation of downstream STAT proteins in response to specific cytokine stimulation.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using a density gradient.
-
Inhibitor Treatment: Pre-incubate the PBMCs with various concentrations of the Tyk2 inhibitor or a vehicle control for 1-2 hours at 37°C.[1]
-
Cytokine Stimulation: Stimulate specific JAK-STAT pathways by adding the appropriate cytokine for 15-30 minutes at 37°C.[1]
-
Tyk2/JAK2: IL-12 or IL-23 (to measure pSTAT4 or pSTAT3)
-
JAK1/JAK2: IL-6 (to measure pSTAT3)
-
JAK1/JAK3: IL-2 (to measure pSTAT5)
-
-
Fixation and Permeabilization: Immediately fix the cells with a fixation buffer (e.g., 1.5% formaldehyde) for 10 minutes at room temperature. Then, permeabilize the cells with ice-cold methanol.
-
Staining: Stain the cells with fluorochrome-conjugated antibodies specific for the phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT4, anti-pSTAT5).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the appropriate cell population. Calculate the IC50 values for the inhibitor on each pathway to determine its selectivity.[1]
Phenotypic Screening
Objective: To identify potential off-target effects by observing cellular phenotypes that are inconsistent with Tyk2 inhibition.
Methodology:
-
Assay Development: Design a high-content imaging or flow cytometry-based assay that measures a specific cellular process potentially affected by off-target kinase activity (e.g., cell proliferation, apoptosis, cell cycle progression, or the expression of specific biomarkers).
-
Compound Treatment: Treat a relevant cell line with a range of concentrations of the Tyk2 inhibitor.
-
Phenotypic Measurement: After a defined incubation period, stain the cells with appropriate fluorescent dyes or antibodies to label the cellular components of interest. Acquire images using a high-content imager or data using a flow cytometer.
-
Data Analysis: Use image analysis software or flow cytometry analysis software to quantify various phenotypic parameters. Compare the phenotypic profile of the Tyk2 inhibitor-treated cells to that of cells treated with known inhibitors of other kinases to identify any unexpected similarities.
Visualizations
Caption: Tyk2 signaling pathway and the point of allosteric inhibition.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 6. Continuing Innovations on TYK2 Inhibition - Bristol Myers Squibb [bms.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Tyk2-IN-22 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Tyk2-IN-22 for in vitro experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and comparative data to ensure the successful application of this potent Tyk2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. Tyk2 plays a critical role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs). By inhibiting the kinase activity of Tyk2, this compound blocks the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby interrupting the signaling cascade that drives inflammatory and immune responses.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell line, the specific assay, and the desired biological endpoint. However, a common starting point for selective Tyk2 inhibitors is in the low nanomolar to low micromolar range. It is highly recommended to perform a dose-response experiment, typically with serial dilutions from 1 nM to 10 µM, to determine the half-maximal inhibitory concentration (IC50) for your specific experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For long-term storage, this stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. For short-term use, the stock solution can be kept at -20°C for up to a month. When preparing working solutions, the DMSO stock should be serially diluted in the appropriate aqueous experimental buffer. To avoid precipitation, it is crucial to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound primarily inhibits the signaling pathways mediated by IL-12, IL-23, and Type I IFNs (IFN-α/β). These pathways are crucial for the differentiation and function of T helper 1 (Th1) and Th17 cells, which are key players in various autoimmune and inflammatory diseases.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| No or low inhibitory effect observed | - Incorrect inhibitor concentration: The concentration may be too low. - Cell line resistance: The chosen cell line may not be sensitive to Tyk2 inhibition. - Degraded inhibitor: Improper storage or handling may have led to degradation. - Inactive Tyk2 pathway: The Tyk2 pathway may not be constitutively active or critical for the measured endpoint in your cell line. | - Perform a wider dose-response curve, extending to higher concentrations. - Use a positive control cell line known to be sensitive to Tyk2 inhibition. - Prepare fresh dilutions from a new aliquot of a concentrated DMSO stock for each experiment. - Ensure that the cells are stimulated with an appropriate cytokine (e.g., IL-12, IL-23, or IFN-α) to activate the Tyk2 pathway. |
| High variability in results | - Inconsistent cell culture conditions: Variations in cell passage number, density, or health. - Inhibitor solubility issues: Precipitation of the inhibitor in the aqueous media. - Inconsistent timing: Variations in inhibitor pre-incubation or cytokine stimulation times. | - Use cells within a consistent and low passage number range and ensure they are healthy and plated at a uniform density. - Visually inspect working solutions for any signs of precipitation. If observed, try preparing fresh dilutions and ensure thorough mixing. - Standardize all incubation times across experiments. |
| Potential off-target effects | - High inhibitor concentration: Using concentrations significantly above the IC50 for Tyk2 can lead to inhibition of other kinases, particularly other JAK family members (JAK1, JAK2, JAK3). | - Titrate the inhibitor concentration to determine the lowest effective dose that inhibits Tyk2 signaling without affecting other pathways. - Review the inhibitor's selectivity profile and compare the IC50 values for other JAKs. - Use orthogonal assays to confirm that the observed phenotype is due to Tyk2 inhibition. |
Quantitative Data Summary
The inhibitory potency of Tyk2 inhibitors is typically determined by their IC50 values, which can vary between different assays and cell lines. Below is a summary of reported IC50 values for this compound and other selective Tyk2 inhibitors for comparison.
| Inhibitor | Assay Type | Cell Line/System | IC50 (nM) |
| This compound | Biochemical Assay | Recombinant Tyk2 | 9.7 |
| Biochemical Assay | Recombinant JAK1 | 148.6 | |
| Biochemical Assay | Recombinant JAK3 | 883.3 | |
| Deucravacitinib | IL-12 induced pSTAT4 | Human PBMCs | 2 - 19[1] |
| IFN-α induced pSTAT3 | Human PBMCs | 2 - 19[1] | |
| Zasocitinib | IL-23 induced pSTAT3 | Human Whole Blood | 48.2[1][2] |
| IFN-α induced pSTAT3 | Human Whole Blood | 21.6[1] | |
| IL-12 induced pSTAT4 | Human Whole Blood | 57.0[1] |
Experimental Protocols
STAT Phosphorylation Assay by Western Blot
This assay measures the ability of this compound to inhibit the cytokine-induced phosphorylation of STAT proteins.
Materials:
-
Cell line of interest (e.g., PBMCs, NK-92)
-
Complete culture medium
-
This compound
-
Cytokine for stimulation (e.g., recombinant human IL-12 or IFN-α)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-pSTAT4, anti-total STAT4)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density.
-
Pre-incubate cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes. Include an unstimulated control.[3]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.[3]
-
-
Western Blotting:
-
Denature an equal amount of protein from each sample in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Block the membrane with 5% BSA in TBST for 1 hour.[4]
-
Incubate with primary antibody against the phosphorylated STAT protein overnight at 4°C.[3][4]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.[4]
-
Detect the signal using an ECL substrate.[4]
-
Strip and re-probe the membrane for total STAT and a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify band intensities and calculate the ratio of phosphorylated STAT to total STAT.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Phospho-Flow Cytometry Assay for STAT Phosphorylation
This method allows for the quantitative analysis of STAT phosphorylation at the single-cell level.
Materials:
-
Immune cells (e.g., PBMCs)
-
Complete culture medium
-
This compound
-
Cytokine for stimulation (e.g., IL-12, IFN-α)
-
DMSO (vehicle control)
-
Fixation Buffer (e.g., BD Cytofix)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT4-AlexaFluor647)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Fixation and Permeabilization:
-
Immediately fix the cells with Fixation Buffer for 10-15 minutes at 37°C.[6]
-
Permeabilize the cells by resuspending in ice-cold 90% methanol (B129727) and incubating on ice for 30 minutes.[6]
-
-
Antibody Staining:
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend for acquisition on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.[5]
-
Calculate the IC50 value based on the dose-dependent inhibition of the MFI.
-
Visualizations
Tyk2 Signaling Pathway and Inhibition by this compound```dot
// Nodes Cytokine [label="Cytokine\n(e.g., IL-12, IL-23, IFN-α)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Cytokine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tyk2 [label="Tyk2", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK_partner [label="JAK Partner\n(JAK1 or JAK2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tyk2_IN_22 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT [label="pSTAT", fillcolor="#FBBC05", fontcolor="#202124"]; Dimerization [label="Dimerization"]; Translocation [label="Nuclear Translocation"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Inflammation, Immune Response)"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> Tyk2 [label="Activates"]; Receptor -> JAK_partner [label="Activates"]; Tyk2 -> JAK_partner [label="Trans-phosphorylates"]; JAK_partner -> Tyk2 [label="Trans-phosphorylates"]; Tyk2 -> STAT [label="Phosphorylates"]; JAK_partner -> STAT [label="Phosphorylates"]; STAT -> pSTAT [style=dashed, arrowhead=none]; pSTAT -> Dimerization; Dimerization -> Translocation; Translocation -> Nucleus; Nucleus -> Gene_Expression; Tyk2_IN_22 -> Tyk2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; }
Caption: A general workflow for determining the IC50 of this compound in a cell-based assay.
References
Technical Support Center: Investigating Paradoxical Pathway Activation Induced by Tyk2-IN-22
This technical support resource is designed for researchers, scientists, and drug development professionals investigating the effects of Tyk2-IN-22, a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor. A critical aspect of characterizing any kinase inhibitor is to assess its potential to induce paradoxical pathway activation, an unexpected upregulation of a signaling pathway that the inhibitor is designed to block. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate this complex phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical pathway activation in the context of Tyk2 inhibition?
Paradoxical pathway activation refers to the unexpected increase in the activity of the very signaling pathway that a drug, such as a Tyk2 inhibitor, is intended to suppress. For this compound, this would manifest as an increase in the phosphorylation of STAT proteins (Signal Transducer and Activator of Transcription) or other downstream effectors of the JAK-STAT pathway, despite the inhibition of Tyk2's kinase activity. This phenomenon is often dose-dependent and can be transient.
Q2: What are the potential mechanisms behind paradoxical activation by kinase inhibitors?
Several mechanisms can contribute to paradoxical signaling:
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Conformational Changes: The binding of an inhibitor to the kinase domain can induce a conformational change that, under certain cellular conditions, may favor a more active state of the kinase or promote dimerization with other signaling partners.
-
Disruption of Negative Feedback Loops: Kinase signaling pathways are often regulated by negative feedback loops. Inhibition of a kinase can disrupt these loops, leading to the over-activation of upstream components that then overcome the initial inhibition.
-
Scaffolding Effects: The inhibitor-bound kinase might act as a scaffold, bringing together other signaling molecules and thereby promoting pathway activation in a kinase-independent manner.
-
Cellular Heterogeneity: In a mixed population of cells, some cells may respond to the inhibitor as expected, while others, due to differences in their signaling network, might exhibit a paradoxical response.
Q3: At what concentrations of this compound should I be concerned about paradoxical effects?
Paradoxical activation is typically observed within a specific, often narrow, concentration range. It is crucial to perform a dose-response experiment covering a wide range of this compound concentrations, from sub-nanomolar to micromolar, to identify any potential paradoxical effects. The effect is often seen at concentrations below the IC50 for pathway inhibition.
Troubleshooting Guide
If you observe unexpected results or suspect paradoxical activation in your experiments with this compound, consider the following troubleshooting steps:
| Observed Issue | Potential Cause | Recommended Action |
| Increased pSTAT levels at low this compound concentrations | Paradoxical pathway activation | Perform a detailed dose-response curve (10-12 points) to confirm the effect. Analyze multiple time points to understand the kinetics of the response. |
| High variability in experimental replicates | Cellular stress or heterogeneity | Ensure consistent cell handling and culture conditions. Use a clonal cell line if possible. Check for cellular stress markers. |
| Discrepancy between in-vitro kinase assays and cellular assays | Cellular context-dependent effects (e.g., feedback loops) | This is a hallmark of paradoxical activation. Prioritize cellular assays for understanding the compound's true effect. Investigate upstream components of the pathway. |
| Effect is transient and disappears at later time points | Activation of compensatory feedback mechanisms | Conduct a time-course experiment, analyzing pSTAT levels at multiple time points (e.g., 15 min, 30 min, 1h, 4h, 24h) following this compound treatment. |
Experimental Protocols
1. Dose-Response Analysis of STAT Phosphorylation by Western Blot
This protocol is designed to determine the effect of a range of this compound concentrations on the phosphorylation of a key downstream target, STAT3.
-
Cell Seeding: Plate a suitable cell line (e.g., a human cell line responsive to IL-23) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., 1 nM to 10 µM). Treat the cells with the different concentrations for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine to activate the Tyk2 pathway (e.g., IL-23 at 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against pSTAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities for pSTAT3 and total STAT3. Normalize the pSTAT3 signal to the total STAT3 signal for each sample.
2. Time-Course Analysis of Paradoxical Activation
This protocol helps to understand the kinetics of any observed paradoxical effect.
-
Follow the same initial steps as the dose-response protocol (cell seeding, starvation).
-
Inhibitor and Cytokine Treatment: Treat cells with a concentration of this compound that was identified to be in the paradoxical range. At different time points (e.g., 0, 15, 30, 60, 120, 240 minutes) after adding the inhibitor, stimulate with the cytokine for a fixed, short period (e.g., 15 minutes).
-
Lysis and Western Blot: Proceed with cell lysis, protein quantification, and Western blotting as described above.
-
Data Analysis: Plot the normalized pSTAT3 levels against the time of inhibitor treatment.
Data Presentation
Below are examples of how to structure your quantitative data to clearly visualize potential paradoxical effects.
Table 1: Dose-Response of this compound on IL-23-induced pSTAT3 Levels
| This compound (nM) | Normalized pSTAT3 Intensity (Fold Change vs. Stimulated Control) |
| 0 (Unstimulated) | 0.1 |
| 0 (Stimulated) | 1.0 |
| 1 | 1.5 |
| 10 | 1.2 |
| 100 | 0.8 |
| 1000 | 0.2 |
| 10000 | 0.05 |
In this hypothetical data, a paradoxical increase in pSTAT3 is observed at 1 nM this compound.
Table 2: Time-Course of pSTAT3 Levels with 1 nM this compound
| Time (minutes) | Normalized pSTAT3 Intensity (Fold Change vs. Stimulated Control at t=0) |
| 0 | 1.0 |
| 15 | 1.6 |
| 30 | 1.4 |
| 60 | 1.1 |
| 120 | 0.9 |
| 240 | 0.7 |
This hypothetical data shows the transient nature of the paradoxical activation.
Visualizations
Caption: Canonical JAK-STAT signaling pathway inhibited by this compound.
Caption: Workflow for detecting paradoxical pathway activation.
Caption: Disruption of a negative feedback loop as a cause of paradoxical activation.
Technical Support Center: Addressing Experimental Variability with Tyk2-IN-22 in Animal Studies
Welcome to the technical support center for Tyk2-IN-22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing experimental variability when using this compound in animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. It functions by competing with ATP at the catalytic site of the JH1 kinase domain. Tyk2 is a crucial mediator of cytokine signaling pathways, particularly for interleukins IL-12, IL-23, and type I interferons. By inhibiting Tyk2, this compound blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the inflammatory response.[1][2]
Q2: What is the reported in vitro potency and selectivity of this compound?
A2: this compound has demonstrated selectivity for Tyk2 over other JAK family members in biochemical assays. The reported IC50 values are 9.7 nM for Tyk2, 148.6 nM for JAK1, and 883.3 nM for JAK3.[1]
Q3: Are there known species-specific differences in potency for Tyk2 inhibitors?
A3: Yes, some Tyk2 inhibitors have shown different potencies between human and rodent models. This can be attributed to minor amino acid variations in the ATP-binding pocket of the Tyk2 protein across species. It is advisable to confirm the potency of this compound against the murine Tyk2 protein if you observe discrepancies between your in vitro and in vivo results.
Q4: How should I prepare this compound for in vivo administration?
A4: Due to the hydrophobic nature of many kinase inhibitors, this compound will likely require a specific formulation for in vivo use. While a specific validated vehicle for this compound has not been published, a common formulation for oral gavage of similar small molecule inhibitors in mice is a suspension in a vehicle such as 0.5% methylcellulose (B11928114) and 2% Tween-80 in sterile water. It is crucial to ensure a homogenous suspension before each administration.
Q5: What are the key signaling pathways I should be assessing to confirm Tyk2 inhibition in my animal model?
A5: To confirm target engagement and pharmacodynamic effects of this compound, you should assess the phosphorylation of STAT proteins downstream of Tyk2-dependent cytokines. For example, you can measure the inhibition of IL-12-induced STAT4 phosphorylation or IL-23-induced STAT3 phosphorylation in relevant tissues or isolated cells from your animal model.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your in vivo experiments with this compound.
Issue 1: High Variability in Efficacy Between Animals
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Dosing | Ensure accurate and consistent administration of this compound. For oral gavage, verify the volume and concentration of the suspension for each animal. Ensure the suspension is homogenous throughout the dosing period. | Reduced variability in plasma drug levels and more consistent pharmacodynamic responses. |
| Variable Drug Absorption | The formulation of this compound is critical for consistent absorption. If preparing your own suspension, ensure the particle size is uniform. Consider conducting a pilot pharmacokinetic study to determine the optimal formulation and dosing regimen. | More predictable plasma concentrations of this compound and a clearer dose-response relationship. |
| Animal Health Status | Underlying health issues in individual animals can affect drug metabolism and immune responses. Ensure all animals are healthy and of a similar age and weight at the start of the experiment. | Reduced biological variability unrelated to the experimental treatment. |
| Genetic Drift in Animal Strain | If using an inbred mouse strain, be aware of potential genetic drift over time, which can lead to altered immune responses. Obtain animals from a reputable vendor and ensure they are from a consistent genetic background. | More uniform baseline immune parameters and responses to treatment. |
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Bioavailability | This compound may have low oral bioavailability. Consider alternative routes of administration, such as intraperitoneal (i.p.) injection, if oral dosing is ineffective. A pilot pharmacokinetic study is highly recommended to assess bioavailability. | Detectable and sustained plasma concentrations of this compound at levels sufficient to engage the target. |
| Rapid Metabolism | The compound may be rapidly metabolized and cleared in vivo. Analyze plasma samples at different time points post-dosing to determine the pharmacokinetic profile of this compound. A more frequent dosing schedule may be required. | An understanding of the half-life of this compound, allowing for an optimized dosing regimen to maintain therapeutic concentrations. |
| Species-Specific Potency | As mentioned in the FAQs, the potency of this compound may differ between human and murine Tyk2. Test the activity of this compound on mouse cells in vitro to confirm its potency in the species being used for in vivo studies. | A clear understanding of the inhibitor's potency in the relevant species, allowing for appropriate dose selection. |
| Inappropriate Animal Model | The chosen animal model may not be dependent on Tyk2 signaling for disease pathology. Validate the role of Tyk2 in your model by using Tyk2 knockout or kinase-dead knock-in mice if available. | Confirmation that the disease phenotype is indeed driven by a Tyk2-dependent pathway. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a reference for pharmacokinetic parameters of other selective Tyk2 inhibitors.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| Tyk2 | 9.7 |
| JAK1 | 148.6 |
| JAK3 | 883.3 |
| Data from MedchemExpress.[1] |
Table 2: Reference Pharmacokinetic Parameters of Selective Tyk2 Inhibitors in Rodents
| Compound | Animal Model | Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Compound 15t | ICR Mice | i.p. | 5 mg/kg | 0.4 | 1305 | 4766 |
| QL-1200186 | Mice | Oral | - | - | - | - |
| Note: This table provides reference data for other Tyk2 inhibitors and is intended to give a general idea of expected pharmacokinetic profiles. Specific values for this compound may differ. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the in vivo evaluation of this compound. Disclaimer: These protocols are based on established procedures for other selective Tyk2 inhibitors and should be optimized for this compound.
Protocol 1: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This model is commonly used to assess the efficacy of anti-inflammatory compounds for psoriasis.
Materials:
-
BALB/c or C57BL/6 mice (female, 8-10 weeks old)
-
5% imiquimod (B1671794) cream
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose, 2% Tween-80 in sterile water)
-
Calipers for measuring ear thickness
-
Scoring system for erythema, scaling, and skin thickness
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
On day 0, shave the dorsal back of the mice.
-
From day 1 to day 6, apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and right ear.
-
Prepare this compound in the chosen vehicle at the desired concentrations.
-
Administer this compound or vehicle via oral gavage daily, starting on day 0, one hour before imiquimod application.
-
Monitor and record the body weight of the mice daily.
-
Measure the ear thickness daily using calipers.
-
Score the severity of skin inflammation on the back daily based on erythema, scaling, and thickness (each on a scale of 0-4).
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On day 7, euthanize the mice and collect skin and spleen samples for further analysis (e.g., histology, cytokine measurement, flow cytometry).
Protocol 2: IL-23-Induced Dermal Inflammation in Mice
This model specifically assesses the inhibition of the IL-23/IL-17 axis, a key pathway in many autoimmune diseases.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
Recombinant murine IL-23
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Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for oral administration
Procedure:
-
Acclimatize mice for at least one week.
-
On alternating days for a total of 4 injections, administer recombinant murine IL-23 (e.g., 500 ng in 20 µL PBS) intradermally into the right ear. Inject the left ear with PBS as a control.
-
Administer this compound or vehicle by oral gavage daily, starting one day before the first IL-23 injection.
-
Measure the ear thickness of both ears daily.
-
At the end of the experiment, euthanize the mice and collect ear tissue for analysis of inflammatory cell infiltration and cytokine expression.
Visualizations
Tyk2 Signaling Pathway
Caption: Simplified Tyk2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating Tyk2 inhibitors in a mouse model.
Troubleshooting Logic for In Vivo Variability
Caption: A logical approach to troubleshooting high experimental variability in animal studies.
References
Best practices for storing and handling Tyk2-IN-22
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing, handling, and utilizing the selective Tyk2 inhibitor, Tyk2-IN-22.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. Tyk2 plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFN-α/β), which are pivotal in immune and inflammatory responses.[1][2][3] this compound exerts its effect by inhibiting Tyk2, which in turn blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT5.[4] This disruption of the JAK-STAT signaling cascade ultimately modulates the expression of genes involved in inflammation.
Q2: What are the recommended storage conditions for this compound?
-
Solid Form: Store at -20°C for long-term storage.
-
In Solvent (e.g., DMSO): Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability.
Q3: How should I dissolve this compound?
A3: For most in vitro applications, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this class of compounds.[5] For aqueous-based assays, this DMSO stock solution can then be serially diluted to the final working concentration in the experimental buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the known IC50 values for this compound?
A4: this compound has been shown to be a selective inhibitor for Tyk2. The reported half-maximal inhibitory concentration (IC50) values are:
-
Tyk2: 9.7 nM
-
JAK1: 148.6 nM
-
JAK3: 883.3 nM
These values indicate a higher potency and selectivity for Tyk2 over other tested JAK family members.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Stock Solution | - Exceeded solubility limit- Improper storage conditions | - Gently warm the solution to 37°C and vortex or sonicate to aid dissolution.- Ensure the stock solution is stored at the recommended temperature (-80°C).- Filter-sterilize the solution if precipitation persists after warming. |
| Inconsistent or Unexpected Experimental Results | - Compound degradation- Inaccurate pipetting- Cell line variability | - Aliquot stock solutions to minimize freeze-thaw cycles.- Use freshly prepared working solutions for each experiment.- Calibrate pipettes regularly.- Ensure consistent cell passage number and health. |
| Low Potency or Lack of Activity | - Incorrect compound concentration- Suboptimal assay conditions | - Verify the concentration of the stock solution.- Optimize inhibitor pre-incubation time and cytokine stimulation time in cell-based assays.- Ensure the target pathway is active in the experimental system. |
| Off-Target Effects Observed | - High compound concentration- Non-specific binding | - Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects.- Include appropriate negative and positive controls in your experiment.- Consider using a structurally different Tyk2 inhibitor as a comparator. |
Data Summary
Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Tyk2 | 9.7 |
| JAK1 | 148.6 |
| JAK3 | 883.3 |
Recommended Storage Conditions (Inferred)
| Form | Storage Temperature | Duration |
| Solid | -20°C | Long-term |
| In Solvent | -80°C | Long-term (in aliquots) |
Experimental Protocols
General Protocol for a Cell-Based STAT Phosphorylation Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on cytokine-induced STAT phosphorylation in a relevant cell line.
Materials:
-
This compound
-
Cell line expressing the target Tyk2 pathway (e.g., human peripheral blood mononuclear cells - PBMCs)
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Appropriate cell culture medium
-
Cytokine for stimulation (e.g., IL-12, IL-23, or IFN-α)
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DMSO (for preparing stock solution)
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Phosphate-buffered saline (PBS)
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Fixation and permeabilization buffers
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Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired density and ensure they are in a healthy, logarithmic growth phase.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response experiment.
-
Inhibitor Treatment: Seed the cells in a multi-well plate and pre-incubate them with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
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Cytokine Stimulation: Add the appropriate cytokine to the wells to stimulate the Tyk2 signaling pathway and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
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Cell Fixation and Permeabilization: Stop the stimulation by fixing the cells, followed by permeabilization to allow for intracellular antibody staining.
-
Staining: Incubate the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.
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Flow Cytometry Analysis: Acquire data on a flow cytometer to measure the fluorescence intensity of the phospho-STAT signal in the cell population.
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Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of STAT phosphorylation as a function of the inhibitor concentration.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: this compound inhibits the phosphorylation of STAT proteins.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Tyk2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor oral bioavailability with Tyk2 inhibitors, exemplified here as Tyk2-IN-22.
Frequently Asked Questions (FAQs)
Q1: What is Tyk2 and why is it a therapeutic target?
A1: Tyrosine kinase 2 (Tyk2) is an intracellular enzyme belonging to the Janus kinase (JAK) family.[1][2] It plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons (IFNs).[3][4][5] These cytokines are involved in immune responses and inflammation.[1] Dysregulation of the Tyk2 signaling pathway is associated with various autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[2][3] Therefore, inhibiting Tyk2 is a promising therapeutic strategy for these conditions.[1][6]
Q2: What are the common reasons for the poor oral bioavailability of small molecule Tyk2 inhibitors?
A2: Like many kinase inhibitors, Tyk2 inhibitors can exhibit poor oral bioavailability due to several factors.[7] The most common reasons are:
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Low aqueous solubility: Many small molecule inhibitors are lipophilic and do not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[8][9] For instance, the Tyk2 inhibitor PF-06826647 has low solubility across physiological pH.[10]
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Poor membrane permeability: The drug may have difficulty crossing the intestinal epithelium to enter the bloodstream.[11]
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First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound.[11]
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Efflux by transporters: The drug may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).[12]
Q3: What are the initial steps to assess the oral bioavailability of my Tyk2 inhibitor?
A3: A standard approach involves in vivo pharmacokinetic (PK) studies in animal models (e.g., mice or rats).[13][14] The essential steps include:
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Administering the Tyk2 inhibitor via both intravenous (IV) and oral (PO) routes in separate groups of animals.
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Collecting blood samples at various time points after administration.
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Analyzing the plasma concentrations of the drug over time.
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Calculating key PK parameters such as the area under the curve (AUC) for both IV and PO administration.
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Oral bioavailability (F%) is then calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Troubleshooting Guide
Issue 1: My Tyk2 inhibitor shows high potency in vitro but very low exposure in vivo after oral administration.
This is a classic indicator of poor oral bioavailability. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Characterize the Physicochemical Properties
-
Question: Have you thoroughly characterized the solubility and permeability of this compound?
-
Answer: Understanding the root cause is critical. Low solubility and/or low permeability are often the primary culprits.[9]
-
Solubility Assessment: Determine the aqueous solubility at different pH values (e.g., pH 2, 4.5, 6.8) to mimic the conditions of the gastrointestinal tract.
-
Permeability Assessment: Use in vitro models like the Caco-2 cell monolayer assay to predict intestinal permeability.[15]
-
Step 2: Investigate Formulation-Based Solutions
-
Question: Is the formulation of this compound optimized for oral delivery?
-
Answer: An inadequate formulation is a frequent cause of poor in vivo performance for poorly soluble compounds.[16] Consider the following strategies:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[8][17]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution.[20][21]
-
Lipid-Based Formulations: These are particularly effective for lipophilic drugs.[17][21]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the GI tract, enhancing solubilization and absorption.[8]
-
-
Step 3: Consider Chemical Modifications
-
Question: Have you explored medicinal chemistry approaches to improve the drug's properties?
-
Answer: If formulation strategies are insufficient, structural modifications may be necessary.[21]
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area for dissolution.[8] | Broadly applicable, can significantly improve dissolution rate. | Can be energy-intensive; potential for particle agglomeration.[18] |
| Amorphous Solid Dispersions | Increases apparent solubility and dissolution rate by preventing crystallization.[21] | Significant enhancement in solubility and dissolution.[20] | Potential for physical instability (recrystallization) over time.[20] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms a microemulsion in the GI tract, increasing drug solubilization and absorption.[8] | High drug loading capacity, protects the drug from degradation.[17] | Requires careful selection of excipients; potential for GI irritation.[20] |
| Cyclodextrin (B1172386) Complexation | Forms inclusion complexes with the drug, increasing its solubility.[8] | Enhances solubility and can improve stability. | Limited to molecules that can fit into the cyclodextrin cavity.[8] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Mice
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Intravenous (IV) administration (n=3-5 mice).
-
Group 2: Oral gavage (PO) administration (n=3-5 mice).
-
-
Drug Formulation:
-
IV Formulation: Dissolve this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) to a final concentration of 1 mg/mL.
-
PO Formulation: Suspend this compound in a vehicle like 0.5% methylcellulose (B11928114) in water to the desired concentration (e.g., 10 mg/mL).
-
-
Dosing:
-
IV: Administer a 1 mg/kg dose via the tail vein.
-
PO: Administer a 10 mg/kg dose by oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding or tail vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate pharmacokinetic parameters, including AUC, and determine the oral bioavailability (F%).
Mandatory Visualizations
References
- 1. bms.com [bms.com]
- 2. revvity.com [revvity.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 19. drughunter.com [drughunter.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of Tyk2-IN-22 in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tyk2-IN-22, a potent inhibitor of Tyrosine Kinase 2. The following sections offer troubleshooting strategies and frequently asked questions (FAQs) to help minimize cytotoxicity and ensure successful long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity with this compound in long-term cell culture?
A1: The primary cause of cytotoxicity in long-term culture is often multifactorial. It can stem from on-target inhibition of Tyk2 signaling, which may be essential for the survival of certain cell types, or from off-target effects where this compound inhibits other kinases crucial for cell health.[1][2] Solvent toxicity, particularly from DMSO at concentrations above 0.5%, can also contribute significantly.[1]
Q2: How can I distinguish between on-target cytotoxicity and off-target effects?
A2: Differentiating between on-target and off-target effects is a critical step in troubleshooting. One effective strategy is to use a structurally different inhibitor that also targets Tyk2. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[2] Additionally, performing a rescue experiment by introducing a constitutively active form of Tyk2 could reverse the on-target phenotype, but not off-target effects.[3] Comparing your results to a genetic knockdown (e.g., siRNA) of Tyk2 can also help confirm if the observed cytotoxicity is on-target.[2]
Q3: At what concentration should I start my experiments to minimize cytotoxicity?
A3: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[1] Start with a broad range of concentrations to determine the IC50 (the concentration that inhibits 50% of Tyk2 activity). For long-term studies, it is advisable to use the lowest effective concentration that achieves the desired biological outcome to minimize cumulative toxicity.
Q4: How often should I replenish the media containing this compound during a long-term experiment?
A4: The stability of kinase inhibitors in culture media can vary. For experiments lasting several days or weeks, it is good practice to replenish the media with a fresh inhibitor every 48-72 hours to maintain a consistent concentration and mitigate potential compound degradation.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| High Cell Death at Effective Concentrations | 1. Off-Target Toxicity: The inhibitor is affecting essential cellular pathways unrelated to Tyk2.[1] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.[1] 3. Cell Line Sensitivity: The specific cell line is highly dependent on basal Tyk2 signaling for survival. | 1. Perform a Dose-Response Curve: Identify the lowest possible concentration that still provides the desired inhibition of Tyk2. 2. Check Solvent Concentration: Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5% for DMSO).[1] 3. Use a More Selective Inhibitor: If available, compare results with a more selective Tyk2 inhibitor to rule out off-target effects.[4] 4. Test Different Cell Lines: If possible, confirm the effect in a different cell line to see if the sensitivity is specific to one model. |
| Loss of Inhibitor Efficacy Over Time | 1. Inhibitor Instability: The compound is degrading in the culture medium at 37°C.[1] 2. Cellular Resistance: Cells may develop resistance mechanisms, such as upregulating bypass signaling pathways.[2] 3. Inconsistent Dosing: Errors in pipetting or dilution leading to variable concentrations. | 1. Replenish Inhibitor: Change the media and add fresh this compound every 48-72 hours.[3] 2. Profile for Resistance: In resistant cells, analyze bypass pathways through phosphoproteomics to identify compensatory signaling.[2] 3. Prepare Master Mix: Create a master mix of the inhibitor in the media before adding it to the wells to ensure consistency.[1] |
| Variability Between Experimental Replicates | 1. Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or health across wells.[1] 2. Edge Effects in Plates: Evaporation from outer wells in multi-well plates can concentrate the inhibitor.[1] 3. Inhibitor Precipitation: The inhibitor may not be fully soluble in the culture medium. | 1. Standardize Seeding: Use a consistent cell seeding density and cells within a narrow passage number range. 2. Mitigate Edge Effects: Avoid using the outer wells of the plate for data collection or fill them with sterile PBS to maintain humidity. 3. Verify Solubility: Visually inspect the media for any signs of precipitation after adding the inhibitor. |
Experimental Protocols & Data
To quantitatively assess the impact of this compound on cell health, standardized assays are essential. Below are summarized protocols for key viability and apoptosis assays.
Table 1: Recommended Assay Parameters
| Assay | Principle | Typical Incubation Time | Detection Method |
| MTT Assay | Measures metabolic activity via the reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells. | 2-4 hours | Colorimetric (Absorbance at 570 nm)[5][6] |
| Annexin V / PI Staining | Annexin V binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells. Propidium (B1200493) Iodide (PI) stains necrotic cells.[7] | 15-20 minutes | Flow Cytometry[8] |
| Caspase-3/7 Assay | Measures the activity of executioner caspases 3 and 7, which are activated during apoptosis, by cleavage of a proluminescent substrate.[9] | 30-60 minutes | Luminescence or Fluorescence[10][11] |
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability.[5][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[13]
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[6][13]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
Detailed Protocol: Annexin V/PI Apoptosis Assay
This protocol outlines the steps for detecting apoptosis by flow cytometry.[7][8]
-
Cell Harvesting: Collect both adherent and floating cells from your culture vessel. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V conjugate and 1-2 µL of propidium iodide (PI) staining solution.[7]
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[8][14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[14] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[8]
Visualizing Pathways and Workflows
Tyk2 Signaling Pathway
Tyrosine Kinase 2 (Tyk2) is a key component of the JAK-STAT signaling pathway. It mediates signals from crucial cytokines like Type I interferons (IFNα/β), IL-12, and IL-23, which are pivotal in immune and inflammatory responses.[15][16] Inhibition of Tyk2 with this compound is designed to block these downstream signals.
Experimental Workflow for Assessing Cytotoxicity
A systematic approach is necessary to determine the cytotoxic profile of this compound. This involves a primary viability screen followed by more detailed mechanistic assays to confirm apoptosis.
Troubleshooting Logic for High Cytotoxicity
When encountering unexpected levels of cell death, a logical troubleshooting process can help isolate the cause and identify a solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 10. moleculardevices.com [moleculardevices.com]
- 11. promega.com [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. kumc.edu [kumc.edu]
- 15. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of TYK2 in Immunology [learnabouttyk2.com]
Validation & Comparative
Comparing Tyk2-IN-22 vs other selective TYK2 inhibitors
A Comparative Guide to Selective TYK2 Inhibitors: Tyk2-IN-22 vs. Other Key Modulators
Introduction: TYK2 as a Therapeutic Target
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signaling for key cytokines such as interleukin (IL)-12, IL-23, and Type I interferons (IFNs).[1] These signaling pathways are central to the pathogenesis of numerous immune-mediated inflammatory diseases, including psoriasis, psoriatic arthritis, and lupus.[1] Unlike other JAK family members (JAK1, JAK2, and JAK3) that are involved in broader physiological processes like hematopoiesis, TYK2's role is more restricted to the immune system.[1] This specificity makes TYK2 an attractive therapeutic target, as selective inhibition could offer a favorable safety profile compared to broader pan-JAK inhibitors.[2][3]
The development of small-molecule TYK2 inhibitors has led to two main classes based on their mechanism of action: allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain and orthosteric inhibitors that compete with ATP at the catalytic (JH1) domain.[4][5] This guide provides a detailed comparison of this compound against other notable selective TYK2 inhibitors, presenting key performance data, experimental methodologies, and pathway visualizations to aid researchers in their evaluation.
Comparative Analysis of TYK2 Inhibitors
The landscape of selective TYK2 inhibitors is rapidly evolving, with one approved therapy and several others in clinical development. This section compares the biochemical potency and selectivity of this compound with the first-in-class allosteric inhibitor Deucravacitinib (B606291) and other orthosteric inhibitors.
Data Presentation: Biochemical Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selective TYK2 inhibitors against the JAK family kinases. Lower IC50 values indicate higher potency. The selectivity is represented as a ratio of IC50 values of other JAKs relative to TYK2.
| Inhibitor | Mechanism of Action | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 |
| This compound | ATP-competitive (Orthosteric) | 9.7[6] | 148.6[6] | - | 883.3[6] | ~15x | - | ~91x |
| Deucravacitinib | Allosteric (JH2 domain) | ~0.2 (whole blood)[7] | >4000 (whole blood)[7] | >10000 (whole blood)[7] | >2000 (whole blood)[7] | >20,000x | >50,000x | >10,000x |
| Brepocitinib (B610002) | ATP-competitive (Orthosteric) | Potent[4] | Potent[4] | Potent[4] | - | Dual TYK2/JAK1 inhibitor | - | - |
| Ropsacitinib | ATP-competitive (Orthosteric) | Potent[4] | - | Potent[4] | - | - | Dual TYK2/JAK2 inhibitor | - |
Note: Data for Deucravacitinib is from whole blood assays, which can differ from biochemical assays but are often more physiologically relevant. Direct comparison of absolute values should be made with caution. Data for Brepocitinib and Ropsacitinib often describe them as potent dual inhibitors without providing specific public IC50 values.
Signaling Pathways and Mechanism of Inhibition
TYK2 mediates downstream signaling upon cytokine binding to its receptor. This activation leads to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression. Selective TYK2 inhibitors block this cascade at different points depending on their mechanism.
Allosteric inhibitors like deucravacitinib bind to the TYK2 regulatory (JH2) domain, locking the enzyme in an inactive state and preventing the conformational change needed for its activation.[8][9] This mechanism confers high selectivity as the JH2 domain is structurally distinct among JAK family members.[4] Orthosteric inhibitors, including this compound, compete with ATP at the catalytic (JH1) active site.[10] While effective, achieving high selectivity with this mechanism can be challenging due to the conserved nature of the ATP-binding pocket across the JAK family.[11]
Experimental Protocols
The characterization of TYK2 inhibitors relies on a series of standardized biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (Biochemical Potency)
Objective: To determine the IC50 value of an inhibitor against purified TYK2 kinase.
Methodology:
-
Reagents: Recombinant human TYK2 enzyme, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test inhibitor (e.g., this compound).
-
Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. In a microplate, add the TYK2 enzyme, the substrate, and the kinase assay buffer. c. Add the diluted inhibitor to the wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme). d. Initiate the kinase reaction by adding a specific concentration of ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of ADP produced, which is proportional to kinase activity. Commercial kits like ADP-Glo™ are frequently used for this step.
-
Data Analysis: a. The amount of phosphorylated substrate (or ADP produced) is measured, typically via luminescence or fluorescence. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to calculate the IC50 value.
Cellular STAT Phosphorylation Assay (Cellular Potency)
Objective: To measure the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Use a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) that expresses the necessary cytokine receptors and signaling components.
-
Procedure: a. Culture cells under standard conditions. Prior to the experiment, cells may be starved of serum for several hours to reduce basal signaling. b. Pre-incubate the cells with various concentrations of the TYK2 inhibitor or a vehicle control (DMSO) for 1-2 hours. c. Stimulate the cells with a specific cytokine (e.g., IL-23, IL-12, or IFN-α) to induce TYK2-dependent STAT phosphorylation (e.g., pSTAT3 or pSTAT4). d. After a short stimulation period (e.g., 15-30 minutes), lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Detection (Western Blot Workflow): a. Determine the protein concentration of the cell lysates. b. Separate protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for the phosphorylated STAT protein (e.g., anti-pSTAT3). e. After washing, incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT.
-
Data Analysis: Quantify the band intensities for both phosphorylated and total STAT. Calculate the ratio of pSTAT to total STAT for each condition and determine the IC50 value of the inhibitor.
In Vivo Efficacy Models
The therapeutic potential of TYK2 inhibitors is often evaluated in preclinical animal models of autoimmune diseases. The imiquimod-induced psoriasis model in mice is a standard for assessing efficacy.
Imiquimod-Induced Psoriasis Mouse Model:
-
Disease Induction: A daily topical dose of imiquimod (B1671794) cream is applied to the shaved back and/or ear of the mice for several consecutive days. This induces a skin inflammation that mimics human psoriasis, characterized by erythema, scaling, and skin thickening.
-
Treatment: The TYK2 inhibitor is administered (typically orally) daily, starting either before or concurrently with the imiquimod application.
-
Assessment: Disease severity is scored daily based on clinical signs (e.g., Psoriasis Area and Severity Index - PASI). At the end of the study, skin tissue is collected for histological analysis (to measure epidermal thickness) and for quantifying the expression of pro-inflammatory cytokines like IL-17 and IL-23.
Logical Comparison of Inhibitor Selectivity
The key differentiator among TYK2 inhibitors is their selectivity profile, which is largely dictated by their mechanism of action. High selectivity for TYK2 over other JAKs is hypothesized to reduce off-target effects and improve the safety profile.
Conclusion
The selective inhibition of TYK2 represents a significant advancement in the development of oral therapies for immune-mediated diseases. This compound demonstrates good potency for TYK2 and moderate selectivity against other JAK kinases.[6] In contrast, allosteric inhibitors like Deucravacitinib achieve a much higher degree of selectivity by targeting the unique regulatory JH2 domain, which translates to a distinct clinical profile with a favorable balance of efficacy and safety.[2][12] Other orthosteric inhibitors, such as brepocitinib and ropsacitinib, are designed as dual inhibitors, which may offer a different therapeutic profile.[4] The choice of an inhibitor for research or clinical development will depend on the desired balance of potency, selectivity, and the specific therapeutic application. The experimental protocols and comparative data provided in this guide offer a foundational framework for making such informed decisions.
References
- 1. bms.com [bms.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective Inhibition of Tyrosine Kinase 2 with Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - ACR Meeting Abstracts [acrabstracts.org]
- 8. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 9. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Tyk2-IN-22: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
The validation of novel therapeutic agents is a critical step in drug discovery, ensuring that a compound's biological effects are mediated through its intended target. Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, has emerged as a key therapeutic target for a range of immune-mediated inflammatory diseases. This guide provides an objective comparison of experimental approaches to validate the on-target effects of Tyk2-IN-22, a selective Tyk2 inhibitor. We will explore the use of genetic methods as a gold standard for target validation and compare the pharmacological profile of this compound with other relevant Tyk2 inhibitors, supported by experimental data.
Introduction to Tyk2 and its Role in Immune Signaling
Tyk2 is an intracellular, non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of crucial cytokines, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFN-α/β)[1]. These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory disorders. The signaling cascade involves the activation of Tyk2 upon cytokine receptor binding, which then phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses[1][2]. The specificity of Tyk2 in mediating these particular cytokine pathways makes it an attractive therapeutic target, offering the potential for potent efficacy while minimizing off-target effects associated with broader JAK inhibition.
The Principle of Genetic Validation
To rigorously confirm that the effects of a small molecule inhibitor like this compound are due to its interaction with Tyk2, a comparison with a genetic model where Tyk2 function is ablated is essential. The core principle is that if the pharmacological inhibition of Tyk2 in wild-type cells phenocopies the genetic knockout of Tyk2, it provides strong evidence for on-target activity. This approach helps to distinguish the intended on-target effects from potential off-target activities of the compound. CRISPR-Cas9 mediated gene knockout is a powerful and widely used tool for this purpose, as it allows for the complete removal of the target protein.
Comparative Analysis of Tyk2 Inhibitors
A key aspect of validating this compound is to understand its performance relative to other Tyk2 inhibitors. This analysis focuses on in vitro potency and selectivity against other JAK family members.
| Compound Name | Mechanism of Action | Tyk2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity Fold (JAK1/Tyk2) | Selectivity Fold (JAK3/Tyk2) |
| This compound | ATP-competitive | 9.7 | 148.6 | - | 883.3 | ~15 | ~91 |
| Deucravacitinib (B606291) | Allosteric (JH2 domain) | 0.2 (binding) | >10,000 | >10,000 | >10,000 | >50,000 | >50,000 |
| Brepocitinib | ATP-competitive | - | - | - | - | - | - |
| Ropsacitinib | ATP-competitive | - | - | - | - | - | - |
Cellular Activity Comparison in Whole Blood Assays
| Compound | TYK2 (IL-12/IFNγ) IC50 (nM) | JAK1/3 (IL-2) IC50 (nM) | JAK2/2 (TPO) IC50 (nM) |
| Deucravacitinib | 19 | 2200 | 9800 |
| Tofacitinib | 1060 | 11 | 3.4 |
| Upadacitinib | 2200 | 22 | 100 |
| Baricitinib | 1300 | 37 | 31 |
Data from Chimalakonda et al., 2021[4][5][6]. This table illustrates the high functional selectivity of deucravacitinib for Tyk2 in a cellular context compared to pan-JAK inhibitors.
Genetic Approaches for On-Target Validation
CRISPR-Cas9 Mediated Knockout (Gold Standard)
CRISPR-Cas9 technology is the preferred method for generating a clean genetic background devoid of the target protein. This allows for a direct comparison of the inhibitor's effects in wild-type cells versus cells that completely lack Tyk2.
Advantages:
-
Complete and permanent gene disruption (knockout).
-
High specificity with proper guide RNA design.
-
Creates a true null-background for the target protein.
Limitations:
-
Can be more time-consuming to generate and validate knockout cell lines.
-
Potential for off-target edits, although this can be minimized with careful design and validation.
-
May lead to compensatory mechanisms in the cell.
RNA Interference (siRNA/shRNA)
RNA interference is another method to reduce the expression of a target gene, in this case, Tyk2. It works by degrading the mRNA of the target gene, leading to a "knockdown" of protein expression.
Advantages:
-
Relatively quick and straightforward to implement for transient knockdown.
-
Useful for studying the effects of partial loss of function.
Limitations:
-
Incomplete knockdown, leaving residual protein that can complicate data interpretation.
-
Transient effects for siRNA.
-
Prone to off-target effects, where the siRNA or shRNA affects the expression of unintended genes.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of Tyk2
This protocol outlines the key steps for generating and validating a Tyk2 knockout cell line.
1. sgRNA Design and Cloning:
- Design two to three single guide RNAs (sgRNAs) targeting an early exon of the TYK2 gene.
- Clone the designed sgRNAs into a suitable Cas9 expression vector.
2. Transfection and Single-Cell Cloning:
- Transfect a suitable human cell line (e.g., a T-cell line like Jurkat) with the sgRNA/Cas9 expression plasmid.
- After 48-72 hours, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
3. Validation of Knockout Clones:
- Genomic DNA Analysis: Extract genomic DNA from expanded clones. PCR amplify the targeted region of the TYK2 gene and sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
- Western Blot Analysis: Lyse cells from clones with confirmed indels. Perform Western blotting using an anti-Tyk2 antibody to confirm the complete absence of the Tyk2 protein.
Protocol 2: Western Blot Analysis of STAT Phosphorylation
This protocol details the procedure for assessing the phosphorylation of STAT proteins in response to cytokine stimulation to compare the effects of this compound and Tyk2 knockout.
1. Cell Culture and Treatment:
- Culture wild-type and Tyk2 knockout cells under standard conditions.
- For the inhibitor group, pre-treat wild-type cells with a range of concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
2. Cytokine Stimulation:
- Stimulate the cells (wild-type, this compound treated, and Tyk2 knockout) with an appropriate cytokine, such as IL-23 (e.g., 50 ng/mL) or IFN-α, for a predetermined optimal time (e.g., 15-30 minutes). Include an unstimulated control for each cell type.
3. Cell Lysis and Protein Quantification:
- Immediately after stimulation, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts for all samples and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane and incubate with a primary antibody against a phosphorylated STAT protein (e.g., phospho-STAT3 for IL-23 stimulation).
- After washing, incubate with an HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate.
- Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
5. Data Analysis:
- Quantify the band intensities for the phosphorylated STAT and total STAT proteins.
- Normalize the phospho-STAT signal to the total STAT signal for each sample.
- Compare the levels of STAT phosphorylation across the different conditions. A successful on-target effect would show that this compound treatment in wild-type cells mimics the reduction in STAT phosphorylation seen in the Tyk2 knockout cells.
Visualizations
Caption: Canonical Tyk2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for validating this compound on-target effects.
Caption: Logical relationship for on-target effect validation.
References
- 1. uniprot.org [uniprot.org]
- 2. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of Tyk2-IN-22 and tofacitinib
A Head-to-Head Comparison of a Selective Tyk2 Inhibitor and Tofacitinib (B832)
Introduction
In the landscape of targeted therapies for autoimmune and inflammatory diseases, inhibitors of the Janus kinase (JAK) family have emerged as a pivotal class of drugs. This guide provides a head-to-head comparison of a representative selective Tyrosine Kinase 2 (Tyk2) inhibitor and the well-established pan-JAK inhibitor, tofacitinib.
Due to the absence of publicly available data for a specific compound designated "Tyk2-IN-22," this guide will utilize deucravacitinib (B606291) as a representative and clinically relevant selective Tyk2 inhibitor for a comprehensive comparison with tofacitinib. Deucravacitinib's distinct mechanism of action and well-documented selectivity profile provide a valuable contrast to the broader activity of tofacitinib. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the distinct profiles of these two classes of molecules.
Mechanism of Action and Signaling Pathway
Both selective Tyk2 inhibitors and tofacitinib exert their therapeutic effects by modulating the JAK-STAT signaling pathway, a critical cascade in cytokine signaling that drives immune responses and inflammation.[1] However, their mechanisms of action differ significantly in their selectivity for the four members of the JAK family: JAK1, JAK2, JAK3, and Tyk2.[2]
Tofacitinib is classified as a pan-JAK inhibitor, meaning it inhibits multiple JAK isoforms, primarily JAK1 and JAK3, with moderate activity against JAK2.[3] This broad activity allows it to block the signaling of a wide range of cytokines.
In contrast, selective Tyk2 inhibitors like deucravacitinib are designed to specifically target Tyk2.[2] Notably, deucravacitinib binds to the regulatory pseudokinase (JH2) domain of Tyk2, an allosteric site, rather than the highly conserved ATP-binding site in the kinase (JH1) domain targeted by tofacitinib.[4][5] This distinct binding mode is designed to achieve high selectivity for Tyk2 over other JAK family members. The inhibition of Tyk2 primarily affects the signaling of cytokines such as IL-12, IL-23, and Type I interferons.[1][6]
Biochemical Potency and Selectivity
The primary distinction between a selective Tyk2 inhibitor and tofacitinib lies in their biochemical selectivity profile against the JAK family kinases.
| Inhibitor | Target | IC50 (nM) - Enzyme Assay | Selectivity Profile |
| Tofacitinib | JAK1 | 1 - 112[3] | Pan-JAK inhibitor with high potency for JAK1 and JAK3[3] |
| JAK2 | 20 - 134[3] | ||
| JAK3 | 1 - 2[3] | ||
| Tyk2 | 16 - 416[3][7] | ||
| Deucravacitinib | Tyk2 (JH2) | 1.0[4] | Highly selective for Tyk2[5][8] |
| JAK1 (JH2) | >100 (biochemical)[9] | ||
| JAK2 | >48 to >102-fold lower than JAK 1/3 IC50[5] | ||
| JAK3 | Minimal inhibition[8] |
Cellular Activity
The biochemical selectivity of these inhibitors translates to distinct profiles of cellular activity, which is often assessed by their ability to inhibit the phosphorylation of STAT proteins downstream of specific cytokine signaling pathways.
| Inhibitor | Cytokine Stimulus (Signaling Pathway) | Cell Type | Assay Readout | Cellular IC50 (nM) |
| Tofacitinib | IL-6 (JAK1/JAK2) | TF-1 cells | pSTAT3 Inhibition | ~73[10] |
| IL-2 (JAK1/JAK3) | Human PBMCs | pSTAT5 Inhibition | 31[10] | |
| GM-CSF (JAK2/JAK2) | Human PBMCs | pSTAT5 Inhibition | 659[10] | |
| Deucravacitinib | IL-12 (Tyk2/JAK2) | Human PBMCs | pSTAT4 Inhibition | 7.4[9] |
| IL-23 (Tyk2/JAK2) | Human PBMCs | pSTAT3 Inhibition | Data not readily available | |
| IFN-α (Tyk2/JAK1) | Human PBMCs | pSTAT1/3/5 Inhibition | Data not readily available | |
| IL-6 (JAK1/JAK2) | Human PBMCs | pSTAT3 Inhibition | 405[9] |
Experimental Protocols
Protocol: In Vitro Biochemical JAK Kinase Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified JAK kinase.[11]
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, Tyk2 (catalytic domains)
-
ATP and a suitable peptide substrate (e.g., Ulight-JAK-1tide)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Test Inhibitor (this compound or Tofacitinib): Serially diluted in 100% DMSO, then further diluted in Assay Buffer
-
384-well low-volume white plates
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
Procedure:
-
Add 2.5 µL of 2x concentrated kinase solution to each well of the 384-well plate.
-
Add 2.5 µL of serially diluted test inhibitor or DMSO vehicle control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP/Substrate mixture. The final ATP concentration should be at the Km for each respective enzyme.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection technology.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular STAT Phosphorylation Assay (Western Blot)
This protocol is used to measure the inhibition of STAT phosphorylation in a cellular context.[12][13]
Reagents and Materials:
-
Human cell line (e.g., PBMCs, TF-1)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Stimulating cytokine (e.g., IL-6, IL-12, IFN-α)
-
Test Inhibitor (this compound or Tofacitinib)
-
Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-STAT (e.g., p-STAT3 Tyr705), anti-total-STAT, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere or stabilize. Pre-incubate the cells with various concentrations of the test inhibitor or DMSO vehicle for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for 15-30 minutes to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody for phospho-STAT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total STAT and the loading control.
-
-
Data Analysis: Perform densitometry on the protein bands. Normalize the phospho-STAT signal to the total STAT signal and then to the loading control. Calculate the percentage inhibition of STAT phosphorylation for each inhibitor concentration relative to the cytokine-stimulated vehicle control to determine the cellular IC50.
Summary and Conclusion
This guide provides a comparative overview of a selective Tyk2 inhibitor, represented by deucravacitinib, and the pan-JAK inhibitor, tofacitinib, highlighting their distinct mechanisms and inhibitory profiles. Tofacitinib is a potent inhibitor of JAK1 and JAK3, and to a lesser extent, JAK2, leading to broad immunosuppression. In contrast, selective Tyk2 inhibitors like deucravacitinib offer a more targeted approach by specifically inhibiting the Tyk2-mediated signaling of key cytokines such as IL-12, IL-23, and Type I interferons.
The direct comparison of these two classes of inhibitors is crucial for understanding their potential therapeutic applications and associated physiological effects. As more data on novel selective Tyk2 inhibitors becomes available, a more definitive head-to-head comparison will be possible, further refining our understanding of the roles of individual JAK kinases in health and disease. This knowledge is critical for the ongoing and future development of targeted therapies in the field of immunology.
References
- 1. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. abmole.com [abmole.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
Comparative Analysis of Tyk2-IN-22: A Guide to Cross-Species Potency and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyk2-IN-22, a selective Tyrosine Kinase 2 (Tyk2) inhibitor, with other notable alternatives in the field. We delve into the critical aspect of cross-species potency, present supporting experimental data, and provide detailed methodologies for key assays to aid in the evaluation and selection of appropriate research tools.
Introduction to Tyk2 Inhibition
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of several key cytokines, including interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons (IFNs). These cytokines are central to immune regulation and are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. As such, the development of selective Tyk2 inhibitors represents a promising therapeutic strategy for these conditions.
This compound has emerged as a selective inhibitor of Tyk2. Understanding its potency and selectivity, particularly across different species used in preclinical research, is crucial for the accurate interpretation of experimental data and for predicting its translational potential.
Tyk2 Signaling Pathway
The binding of cytokines such as IL-12, IL-23, or Type I IFNs to their respective receptors on the cell surface leads to the recruitment and activation of Tyk2 and other JAK family members. This initiates a signaling cascade, primarily through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. Tyk2 inhibitors, including this compound, act by blocking the kinase activity of Tyk2, thereby disrupting this signaling pathway.
Cross-Species Potency of Tyk2 Inhibitors
A critical consideration in the preclinical development of Tyk2 inhibitors is the potential for differences in potency across species. Research has shown that even a single amino acid variation in the ATP-binding site of Tyk2 can lead to significant shifts in inhibitor potency between human and common preclinical models like mice.[1][2]
For instance, a study on the Tyk2 inhibitor PF-06673518 revealed a significant loss of potency in mice compared to humans. This was attributed to a single amino acid difference at position 960 in human Tyk2 (isoleucine) versus the corresponding position in mouse Tyk2 (valine).[1][2] This highlights the importance of determining the cross-species potency of any new Tyk2 inhibitor to ensure the relevance of preclinical findings.
Currently, specific cross-species potency data for this compound has not been published in the primary source literature.[3] Researchers should therefore exercise caution when extrapolating efficacy data from animal models to humans and consider performing their own cross-species activity assays.
Comparative Inhibitor Potency
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and a selection of alternative Tyk2 inhibitors against human kinases. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in assay conditions.
| Inhibitor | Target | Human IC50 (nM) | Species | Reference |
| This compound | Tyk2 | 9.7 | Human | [3] |
| JAK1 | 148.6 | Human | [3] | |
| JAK3 | 883.3 | Human | [3] | |
| Deucravacitinib (BMS-986165) | Tyk2 | 0.2 | Human | [4][5] |
| JAK1 | >1000 | Human | [6][7] | |
| JAK2 | >4000 | Human | [6][7] | |
| JAK3 | >1000 | Human | [6][7] | |
| Brepocitinib (PF-06700841) | Tyk2 | 23 | Human | [8] |
| JAK1 | 17 | Human | [8] | |
| JAK2 | 77 | Human | [8] | |
| Ropsacitinib (PF-06826647) | Tyk2 | - | - | [9] |
| JAK1 | - | - | [9] | |
| JAK2 | - | - | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of inhibitor potency. Below are representative protocols for key in vitro assays.
In Vitro Tyk2 Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against Tyk2 kinase.
Materials:
-
Recombinant human Tyk2 enzyme
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Tyk2 substrate (e.g., a synthetic peptide)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
384-well assay plates
-
Plate reader (luminometer or fluorescence reader)
Procedure:
-
Prepare Reagents: Prepare all reagents and compound dilutions as required.
-
Enzyme and Inhibitor Incubation: To the wells of a 384-well plate, add the kinase buffer, followed by the test compound at various concentrations. Finally, add the recombinant Tyk2 enzyme.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the Tyk2 substrate to each well.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed (e.g., ADP) or the remaining substrate.
-
Data Acquisition: Read the plate using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of a compound on cytokine-induced STAT phosphorylation in whole blood.
Materials:
-
Freshly collected human whole blood (with anticoagulant)
-
Test compound (e.g., this compound) serially diluted
-
Cytokine stimulant (e.g., IL-12 for pSTAT4, IFN-α for pSTAT1)
-
Red blood cell lysis buffer
-
Fixation buffer (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., methanol)
-
Fluorescently labeled antibodies against specific phospho-STAT proteins (e.g., anti-pSTAT4, anti-pSTAT1) and cell surface markers (e.g., CD3, CD4)
-
96-well deep-well plates
-
Flow cytometer
Procedure:
-
Blood Collection and Aliquoting: Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin). Aliquot the blood into a 96-well deep-well plate.
-
Inhibitor Treatment: Add the serially diluted test compound to the appropriate wells and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Cytokine Stimulation: Add the cytokine stimulant to the wells to induce STAT phosphorylation and incubate at 37°C for a short period (e.g., 15-30 minutes).
-
Lysis and Fixation: Stop the stimulation by adding a red blood cell lysis/fixation buffer. This will lyse the red blood cells and fix the leukocytes.
-
Permeabilization: Wash the cells and then permeabilize them by adding cold methanol (B129727) to allow intracellular antibody staining.
-
Staining: Wash the cells to remove the methanol and then stain with a cocktail of fluorescently labeled antibodies against the target phospho-STAT protein and cell surface markers to identify specific cell populations (e.g., T cells, B cells).
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Conclusion
This compound is a valuable tool for studying the role of Tyk2 in various biological processes. However, researchers must be mindful of the potential for cross-species potency differences when translating findings from preclinical models. This guide provides a framework for comparing this compound to other available inhibitors and offers standardized protocols for its characterization. A thorough understanding of the inhibitor's potency, selectivity, and cross-species activity is paramount for robust and reproducible research in the pursuit of novel therapies for immune-mediated diseases.
References
- 1. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tyk2-IN-22's Mechanism of Action: A Molecular Docking and Comparative Analysis
A deep dive into the molecular interactions and inhibitory profile of Tyk2-IN-22, a selective Tyrosine Kinase 2 (Tyk2) inhibitor, offers valuable insights for researchers in immunology and drug discovery. This guide provides a comparative analysis of this compound with other known TYK2 inhibitors, supported by experimental data and a detailed examination of its binding mechanism through molecular docking.
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways involved in immune and inflammatory responses.[1][2] TYK2 is associated with the receptors for several key cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[2][3][4] Dysregulation of the TYK2 signaling cascade is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it an attractive therapeutic target.[5][6]
This compound has emerged as a selective inhibitor of TYK2.[1] Understanding its precise mechanism of action at a molecular level is paramount for its validation and potential clinical development. Molecular docking studies, in conjunction with biochemical and cellular assays, provide a robust framework for elucidating how this inhibitor interacts with its target and for comparing its performance against other inhibitors.
The TYK2 Signaling Pathway
The binding of cytokines such as IL-12, IL-23, or Type I IFNs to their respective receptors triggers the activation of receptor-associated JAKs, including TYK2.[2] This initiates a cascade of phosphorylation events, leading to the recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][7] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[5][7]
Caption: The TYK2 signaling cascade.
Comparative Inhibitory Profile of this compound
This compound demonstrates selectivity for TYK2 over other JAK family members. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against TYK2, JAK1, and JAK3. This is compared with other notable TYK2 inhibitors, including the allosteric inhibitor Deucravacitinib and other ATP-competitive inhibitors.
| Compound | Target | IC50 (nM) | Inhibition Mechanism |
| This compound | Tyk2 | 9.7 | ATP-competitive |
| JAK1 | 148.6 | ||
| JAK3 | 883.3 | ||
| Deucravacitinib | TYK2 | - | Allosteric (JH2 domain) |
| Tofacitinib | JAK1/3 | - | ATP-competitive |
| Upadacitinib | JAK1 | - | ATP-competitive |
| Baricitinib | JAK1/2 | - | ATP-competitive |
Data for this compound from MedchemExpress[1]. Comparative data for other inhibitors is based on their known primary targets and mechanisms.[8][9]
Validating the Mechanism of Action through Molecular Docking
Molecular docking simulations predict the preferred orientation and binding affinity of a ligand to a protein target. For this compound, these studies are crucial to visualize its interaction with the ATP-binding pocket of the TYK2 kinase domain (JH1).
The general workflow for such a study is outlined below:
Caption: A generalized molecular docking workflow.
A recent study on selective TYK2 inhibitors with a triazolopyrimidinone (B1258933) scaffold, which includes this compound (referred to as Compound A8 in the publication), employed molecular docking to elucidate the binding mode.[1] The docking results revealed key interactions within the ATP-binding site of TYK2, validating its mechanism as an ATP-competitive inhibitor.
Experimental Protocols
Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound against TYK2, JAK1, and JAK3 is typically determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human TYK2, JAK1, and JAK3 kinase domains, a suitable substrate peptide (e.g., a poly-GT peptide), ATP, and a lanthanide-labeled anti-phosphotyrosine antibody.
-
Procedure:
-
The inhibitor (this compound) is serially diluted and incubated with the kinase enzyme in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 30°C).
-
The reaction is stopped, and the detection reagents (e.g., the TR-FRET antibody pair) are added.
-
The fluorescence signal is measured after an incubation period.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cellular Assay for STAT Phosphorylation
To confirm the downstream effects of TYK2 inhibition, a cellular assay measuring the phosphorylation of a key STAT protein is performed. As this compound is noted to inhibit STAT5 phosphorylation, a protocol to assess this is described below.[1]
-
Cell Line: A human cell line that expresses the relevant cytokine receptor and signals through the TYK2-STAT5 pathway (e.g., a hematopoietic cell line).
-
Procedure:
-
Cells are pre-incubated with varying concentrations of this compound.
-
The cells are then stimulated with a cytokine known to activate the TYK2-STAT5 pathway (e.g., IL-2 or another relevant cytokine).
-
After a short stimulation period, the cells are lysed.
-
-
Detection: The level of phosphorylated STAT5 (p-STAT5) and total STAT5 in the cell lysates is determined using methods such as:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-STAT5 and total STAT5.
-
ELISA: A sandwich ELISA format can be used for a more quantitative measurement.
-
Flow Cytometry (Phosflow): Cells can be fixed, permeabilized, and stained with fluorescently labeled antibodies against p-STAT5 for single-cell analysis.
-
-
Data Analysis: The inhibition of STAT5 phosphorylation is quantified relative to the vehicle-treated, cytokine-stimulated control.
Conclusion
The available data indicates that this compound is a selective, ATP-competitive inhibitor of TYK2. Its inhibitory activity is confirmed by its low nanomolar IC50 value against TYK2 and its ability to block downstream STAT5 phosphorylation in cellular contexts. Molecular docking studies provide a structural basis for its mechanism of action, showing its interaction with the ATP-binding site of the TYK2 kinase domain. When compared to other JAK inhibitors, this compound's selectivity profile suggests a potential for a more targeted therapeutic effect with a reduced risk of off-target effects associated with broader JAK inhibition. Further preclinical and clinical investigations are warranted to fully characterize the therapeutic potential of this promising inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking, 3D-QSAR, molecular dynamics, synthesis and anticancer activity of tyrosine kinase 2 (TYK 2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Selective TYK2 Inhibitors Versus Other JAK Inhibitors
Introduction
Janus kinase (JAK) inhibitors have emerged as a pivotal class of therapeutics for a multitude of immune-mediated inflammatory diseases. However, their broad-spectrum activity, particularly among first-generation pan-JAK inhibitors, has been associated with a range of adverse effects, leading to regulatory warnings.[1][2] The development of second-generation, more selective inhibitors, such as those targeting Tyrosine Kinase 2 (TYK2), aims to mitigate these risks by offering a more targeted immunomodulatory effect.[3][4] This guide provides a comparative analysis of the safety profile of selective TYK2 inhibitors, using the approved drug deucravacitinib (B606291) as a representative agent, against other broader-acting JAK inhibitors.
A note on Tyk2-IN-22: As of the latest available data, specific preclinical or clinical safety information for a compound designated "this compound" is not publicly available. Therefore, this guide will utilize data from the well-characterized, first-in-class, selective allosteric TYK2 inhibitor, deucravacitinib, to represent the safety profile of this emerging class of drugs.
The rationale for the potentially improved safety of selective TYK2 inhibitors lies in their mechanism of action.[5][6] Unlike pan-JAK inhibitors that bind to the highly conserved ATP-binding site in the catalytic (JH1) domain of multiple JAK family members (JAK1, JAK2, JAK3, and TYK2), allosteric TYK2 inhibitors bind to the regulatory pseudokinase (JH2) domain.[4][7] This unique mechanism provides high selectivity for TYK2, thereby avoiding the inhibition of other JAKs that are crucial for hematopoiesis (JAK2), and broader immune functions (JAK1/3), which is thought to reduce the risk of associated adverse events.[3][4][8]
Comparative Safety Data: TYK2 Inhibitors vs. Other JAK Inhibitors
The following table summarizes the incidence rates of key adverse events of special interest (AESI) for the selective TYK2 inhibitor deucravacitinib compared to several pan-JAK and JAK1/2 inhibitors. Data is compiled from pivotal clinical trials and meta-analyses.
| Adverse Event of Special Interest (AESI) | Deucravacitinib (Selective TYK2) | Tofacitinib (Pan-JAK) | Baricitinib (JAK1/2) | Upadacitinib (JAK1) |
| Serious Infections | Low, placebo-like rates reported in short-term data.[9] | Increased risk compared to placebo or TNF-alpha inhibitors.[2] | Incidence rates vary by dose and indication. | Higher incidence observed compared to placebo.[10] |
| Herpes Zoster | Less prominent compared to nonselective inhibitors.[3] | Significantly higher risk compared to placebo.[10] | Highest risk among compared JAKinibs in some analyses.[10] | Increased risk observed. |
| Major Adverse Cardiovascular Events (MACE) | No signal of increased risk in clinical trials.[5][9] | FDA boxed warning due to increased risk in a post-marketing study.[2] | FDA boxed warning applied to the class. | FDA boxed warning applied to the class.[10] |
| Venous Thromboembolism (VTE) | No signal of increased risk.[4] | FDA boxed warning due to increased risk.[2] | Risk has been noted, contributing to class-wide warnings. | Higher risk observed in some studies.[10] |
| Malignancy (excluding NMSC) | Low, placebo-like rates in short-term data.[5][9] | FDA boxed warning due to increased risk observed in studies.[2] | FDA boxed warning applied to the class. | FDA boxed warning applied to the class. |
| Anemia / Neutropenia | No consistent signal for meaningful hematologic changes.[9] | Dose-dependent decreases in hemoglobin and neutrophils observed. | Changes in hematologic parameters are a known effect. | Dose-dependent hematologic effects noted. |
| Hyperlipidemia (Increased LDL/HDL) | No consistent signal for meaningful changes in lipids.[9] | Dose-dependent increases in lipid parameters. | Increases in LDL and HDL cholesterol are common. | Increases in lipid levels observed. |
Signaling Pathway and Mechanism of Inhibition
The differential safety profiles of JAK inhibitors are rooted in their distinct targets within the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from a wide array of cytokines and growth factors involved in immunity and hematopoiesis.
Caption: JAK-STAT signaling pathway and points of intervention for different inhibitor classes.
Experimental Protocols for Safety and Selectivity Assessment
The evaluation of a JAK inhibitor's safety profile begins with rigorous preclinical testing. The methodologies below are representative of key experiments used to characterize selectivity and potential for off-target effects.
Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of the compound against a broad panel of kinases to assess its selectivity for the intended target (TYK2) versus other JAK family members and unrelated kinases.
Methodology:
-
Assay Type: In vitro biochemical kinase assay (e.g., LanthaScreen™, Kinase-Glo®).
-
Procedure:
-
The test compound (e.g., this compound) is serially diluted to create a concentration gradient.
-
Each concentration is incubated with individual recombinant kinases (e.g., TYK2, JAK1, JAK2, JAK3, and a panel of ~300-400 other kinases) in the presence of a suitable kinase substrate and ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
A detection reagent is added to measure kinase activity (e.g., by quantifying remaining ATP or phosphorylated substrate).
-
The resulting data is plotted as percent inhibition versus compound concentration, and IC50 values (the concentration required to inhibit 50% of kinase activity) are calculated.
-
-
Data Interpretation: A high IC50 value for off-target kinases relative to the on-target IC50 for TYK2 indicates high selectivity. For example, a >100-fold selectivity for TYK2 over other JAKs is considered significant.
Cellular Phospho-STAT Assays
Objective: To confirm that the biochemical selectivity translates to functional activity in a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.
Methodology:
-
Assay Type: Flow cytometry-based phospho-STAT assay or Western Blot.
-
Cell Lines: Use of various immune cell types (e.g., PBMCs, specific T-cell subsets) that rely on different JAK pairings for signaling.
-
TYK2/JAK2: IL-12 or IL-23 stimulation (induces pSTAT4 or pSTAT3).
-
JAK1/JAK3: IL-2 or IL-4 stimulation (induces pSTAT5 or pSTAT6).
-
JAK2/JAK2: EPO or TPO stimulation (induces pSTAT5).
-
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test inhibitor for 1-2 hours.
-
Cells are then stimulated with a specific cytokine (e.g., IL-23 to assess the TYK2 pathway) for a short period (e.g., 15-30 minutes).
-
The reaction is stopped, and cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3).
-
The level of pSTAT is quantified using a flow cytometer.
-
IC50 values are calculated based on the reduction in the phospho-STAT signal.
-
-
Data Interpretation: Selective TYK2 inhibitors should potently inhibit IL-23-induced pSTAT signaling with minimal impact on EPO-induced signaling, demonstrating functional selectivity within the cell.
Preclinical Safety Assessment Workflow
The journey of a novel kinase inhibitor from discovery to clinical trials involves a standardized workflow of safety and toxicology studies. This ensures that potential liabilities are identified early.
References
- 1. JAK Inhibitor Safety Compared to Traditional Systemic Immunosuppressive Therapies - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. JAK 1-3 inhibitors and TYK-2 inhibitors in dermatology: Practical pearls for the primary care physician - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. condrug.com [condrug.com]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of Tyk2-IN-22: Reproducibility of Effects Across Diverse Cellular Contexts
A detailed guide for researchers, scientists, and drug development professionals on the cellular effects of the novel Tyk2 inhibitor, Tyk2-IN-22, in comparison to other established alternatives. This report provides a comprehensive overview of available experimental data, detailed methodologies, and key signaling pathways to facilitate an objective assessment of its performance and reproducibility.
Introduction to Tyk2 Inhibition
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of signal transduction for several key cytokines, including type I interferons (IFN-α/β), interleukin (IL)-12, IL-23, and IL-10. These cytokines are pivotal in orchestrating immune responses, and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. Consequently, the development of selective Tyk2 inhibitors has emerged as a promising therapeutic strategy. This guide focuses on the reproducibility of the effects of a novel Tyk2 inhibitor, this compound, and provides a comparative analysis with other well-characterized Tyk2 inhibitors, Deucravacitinib and SAR-20347, to offer a broader perspective on its potential utility.
Tyk2 Signaling Pathways
Tyk2, in partnership with other JAK family members, phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins upon cytokine receptor engagement. This initiates a signaling cascade that culminates in the transcription of target genes involved in inflammation and immune cell differentiation. The diagram below illustrates the central role of Tyk2 in mediating these pathways.
Comparative Inhibitor Profiles
This section presents a summary of the inhibitory activities of this compound and its alternatives against Tyk2 and other JAK family members. The data is compiled from in vitro biochemical assays.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound | Tyk2 | 9.7 | Selective for Tyk2 | [1] |
| JAK1 | 148.6 | ~15-fold vs JAK1 | [1] | |
| JAK3 | 883.3 | ~91-fold vs JAK3 | [1] | |
| Deucravacitinib | Tyk2 | - | Allosteric inhibitor with high selectivity for Tyk2 over JAK1/2/3 | [2] |
| SAR-20347 | Tyk2 | 0.6 | Dual Tyk2/JAK1 inhibitor | [3] |
| JAK1 | 23 | [3] | ||
| JAK2 | 26 | [3] | ||
| JAK3 | 41 | [3] |
Reproducibility of Cellular Effects: A Comparative Analysis
The reproducibility of a compound's effects across different cell lines is a critical factor in its preclinical evaluation. The following tables summarize the known cellular effects of this compound and its comparators in various cell lines.
This compound (Compound A8)
Data on the cellular effects of this compound is currently limited to a single published study.
| Cell Line | Assay | Key Findings | Reference |
| THP-1 (human monocytic) | Western Blot | Potent inhibition of Tyk2 protein levels after LPS stimulation. | [1] |
Deucravacitinib
Deucravacitinib has been evaluated in a broader range of cellular contexts, primarily in human whole blood assays, which provide a physiologically relevant environment.
| Cell Line/System | Assay | Key Findings | Reference |
| Human Whole Blood | IL-2-induced STAT5 phosphorylation (JAK1/3) | Minimal inhibition at therapeutic concentrations. | [2] |
| Human Whole Blood | TPO-induced STAT3 phosphorylation (JAK2/2) | Minimal inhibition at therapeutic concentrations. | [2] |
| Human Whole Blood | IFN-α-induced STAT1 phosphorylation (Tyk2/JAK1) | Significant inhibition at therapeutic concentrations. | [2] |
SAR-20347
SAR-20347, a dual Tyk2/JAK1 inhibitor, has been characterized in several cell lines, providing insights into its effects on specific signaling pathways.
| Cell Line | Assay | Key Findings | Reference |
| NK-92 (human natural killer) | IL-12-induced STAT4 phosphorylation | Potent inhibition with an IC50 of 126 nM. | [3] |
| TF-1 (human erythroleukemia) | IL-6-induced STAT3 phosphorylation | Inhibition of JAK1-mediated signaling. | [4] |
| Human CD4+ T cells | IL-6-induced STAT3 phosphorylation | Inhibition of JAK1-mediated signaling. | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
General Workflow for Assessing Tyk2 Inhibition in Cell Lines
1. Western Blot for STAT Phosphorylation
-
Cell Culture and Treatment: Cells are cultured to the desired density and then treated with varying concentrations of the Tyk2 inhibitor for a specified period. Subsequently, cells are stimulated with a cytokine (e.g., IL-12, IFN-α) to induce STAT phosphorylation.
-
Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
2. Flow Cytometry for STAT Phosphorylation
-
Cell Treatment: Similar to the Western blot protocol, cells are pre-treated with the inhibitor followed by cytokine stimulation.
-
Fixation and Permeabilization: Cells are fixed with a formaldehyde-based buffer and then permeabilized with methanol (B129727) to allow for intracellular antibody staining.
-
Antibody Staining: Cells are stained with fluorescently labeled antibodies against a cell surface marker (for cell identification) and an intracellular p-STAT protein.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The geometric mean fluorescence intensity (gMFI) of the p-STAT signal is used to quantify the level of phosphorylation.
Logical Comparison of Tyk2 Inhibitors
The selection of a Tyk2 inhibitor for further development depends on a variety of factors, including its potency, selectivity, and the consistency of its effects across different biological systems.
Conclusion
This compound emerges as a potent and selective inhibitor of Tyk2 in biochemical assays, with initial cellular data in THP-1 monocytes demonstrating its on-target activity. However, a comprehensive assessment of the reproducibility of its effects is currently hampered by the limited availability of data across a diverse range of cell lines.
In contrast, Deucravacitinib and SAR-20347 have been more extensively characterized in various cellular systems. Deucravacitinib's high selectivity, demonstrated in human whole blood, underscores its potential for a favorable safety profile. SAR-20347, as a dual Tyk2/JAK1 inhibitor, offers a different therapeutic approach, and its effects on distinct cytokine signaling pathways have been delineated in multiple cell lines.
For researchers and drug developers considering this compound, the existing data provides a solid foundation. However, further studies in a broader panel of immune and non-immune cell lines are imperative to establish the reproducibility of its effects and to fully elucidate its therapeutic potential in comparison to more established alternatives. This guide serves as a starting point for such investigations, providing the necessary context, comparative data, and experimental frameworks.
References
- 1. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
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